2-Chloropyridine-4-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRZWOJTSGFSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384132 | |
| Record name | 2-chloropyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65287-34-5 | |
| Record name | 2-chloropyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide to 2-Chloropyridine-4-carbonyl chloride (CAS No. 65287-34-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloropyridine-4-carbonyl chloride, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis and purification, and explores its applications in the preparation of bioactive molecules. Particular emphasis is placed on its role in the synthesis of the plant growth regulator, Forchlorfenuron.
Chemical and Physical Properties
This compound, also known as 2-chloroisonicotinoyl chloride, is a reactive acyl chloride derivative of pyridine.[1][2] Its chemical structure features a pyridine ring substituted with a chlorine atom at the 2-position and a carbonyl chloride group at the 4-position. This combination of functional groups makes it a versatile building block in organic synthesis.
A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 65287-34-5 | [1][2][3][4] |
| Molecular Formula | C₆H₃Cl₂NO | [1][2][3] |
| Molecular Weight | 176.00 g/mol | [1][2][3] |
| Appearance | Colorless to yellow liquid | [] |
| Boiling Point | 144-148 °C at 10 mmHg | [1] |
| Density | 1.418 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.566 | [1] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the reaction of 2-chloroisonicotinic acid with thionyl chloride.[6] This reaction proceeds via the conversion of the carboxylic acid to the more reactive acyl chloride.
Experimental Protocol: Synthesis from 2-Chloroisonicotinic Acid
This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2-Chloroisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroisonicotinic acid (e.g., 2.0 g, 12.69 mmol) in an excess of thionyl chloride (e.g., 15 mL).[6]
-
Heat the reaction mixture to 80 °C and maintain this temperature for 3 hours.[6] The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[6]
-
To ensure complete removal of residual thionyl chloride, add dichloromethane (e.g., 3 x 10 mL) to the residue and concentrate the solution in vacuo after each addition.[6]
-
The final product, this compound, is obtained as a yellow oil (expected yield: ~2.2 g, ~100%).[6] The product is typically used in the next step without further purification.
Applications in Synthesis
This compound is a valuable reagent for the introduction of the 2-chloro-4-pyridylcarbonyl moiety into a molecule. Its high reactivity makes it particularly useful in acylation reactions with nucleophiles such as amines and alcohols.
Synthesis of Amides: Preparation of Forchlorfenuron
A significant application of this compound is in the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea, a cytokinin plant growth regulator commonly known as Forchlorfenuron (KT-30).[7] This synthesis involves the reaction of 2-chloro-4-aminopyridine with phenyl isocyanate. While not directly synthesizing Forchlorfenuron from the carbonyl chloride, it is a key precursor to the necessary amine intermediate. The synthesis of 2-chloro-4-aminopyridine can be achieved from 2-chloropyridine through a nitration and subsequent reduction sequence.[7][8][9]
The logical workflow for the synthesis of Forchlorfenuron highlighting the role of 2-chloropyridine derivatives is depicted in the following diagram.
Caption: Logical workflow for the synthesis of Forchlorfenuron.
While the above demonstrates the pathway to the amine, this compound can be directly reacted with anilines to form the corresponding amides, which are structurally related to Forchlorfenuron and may possess biological activity.
Experimental Workflow: General Amide Synthesis
The following diagram illustrates a general experimental workflow for the synthesis of an amide from this compound and a primary or secondary amine.
Caption: General experimental workflow for amide synthesis.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed and causes severe skin burns and eye damage.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.
Conclusion
This compound is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its straightforward preparation from 2-chloroisonicotinic acid and its reactivity towards nucleophiles make it a valuable tool for organic chemists. The detailed protocols and workflows provided in this guide are intended to facilitate its safe and effective use in research and development.
References
- 1. 2-氯吡啶-4-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 65287-34-5 Cas No. | 2-Chloroisonicotinoyl chloride | Apollo [store.apolloscientific.co.uk]
- 3. This compound [oakwoodchemical.com]
- 4. CAS 65287-34-5: this compound [cymitquimica.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 9. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Technical Guide: 2-Chloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloropyridine-4-carbonyl chloride (also known as 2-Chloroisonicotinoyl chloride), a key intermediate in synthetic organic chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates its synthetic utility in the preparation of pharmacologically relevant scaffolds.
Data Presentation
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 176.00 g/mol [1][2][3] |
| Empirical Formula | C₆H₃Cl₂NO[1][2] |
| CAS Number | 65287-34-5[1][2][4] |
| Appearance | Liquid[1] |
| Density | 1.418 g/mL at 25 °C[1][4] |
| Boiling Point | 144-148 °C at 10 mmHg[1][4] |
| Refractive Index | n20/D 1.566[1] |
Core Synthetic Applications
This compound is a valuable building block, primarily utilized in the synthesis of amides and esters through reactions with nucleophiles such as amines and alcohols. The presence of the chloro-substituent on the pyridine ring and the highly reactive acyl chloride group makes it a versatile intermediate for creating complex molecular architectures. Its derivatives are integral to the development of agrochemicals, such as insecticides, and are structurally related to intermediates used in the synthesis of pharmaceuticals, including multi-kinase inhibitors like Sorafenib and Regorafenib.[5][6][7][8][9]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative subsequent amidation reaction.
Protocol 1: Synthesis of this compound
This protocol details the conversion of 2-chloroisonicotinic acid to the corresponding acyl chloride using thionyl chloride.
Materials:
-
2-Chloroisonicotinic acid (1 eq.)
-
Thionyl chloride (SOCl₂) (excess, ~10-15 mL per 2g of acid)
-
Dichloromethane (DCM)
Procedure:
-
A solution of 2-chloroisonicotinic acid (e.g., 2.0 g, 12.69 mmol) in thionyl chloride (15 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a gas outlet to scrub HCl vapor.[10][11]
-
The reaction mixture is heated to 80 °C and maintained at this temperature for 3 hours.[10][11]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess thionyl chloride is removed under reduced pressure (in vacuo).[10][11]
-
To ensure complete removal of residual thionyl chloride, the residue is resuspended in dichloromethane (3 x 10 mL) and concentrated in vacuo after each resuspension.[11]
-
The final product, this compound, is obtained as a yellow oil and can be used in the subsequent step without further purification.[11]
Protocol 2: General Amidation Reaction
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding 2-chloroisonicotinamide. This reaction is fundamental to the synthesis of many biologically active molecules.
Materials:
-
This compound (1 eq.)
-
Primary or secondary amine (1-1.2 eq.)
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) (1.5-2 eq.)
Procedure:
-
The amine is dissolved in the chosen aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).
-
The base (e.g., triethylamine) is added to the stirred solution.
-
A solution of this compound in the same solvent is added dropwise to the cooled amine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, while being monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with a mild acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
If necessary, the product can be purified by recrystallization or column chromatography.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent reaction of this compound, highlighting its role as a key synthetic intermediate.
Caption: Synthetic workflow for this compound.
References
- 1. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 7. US6765097B1 - Process for the preparation of aryl-pyridinyl compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
2-Chloropyridine-4-carbonyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 2-Chloropyridine-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for laboratory and industrial applications.
Chemical Identity
This compound, also known as 2-Chloroisonicotinoyl chloride, is a derivative of pyridine. Its chemical structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a carbonyl chloride group at the 4-position.
| Identifier | Value |
| CAS Number | 65287-34-5[1] |
| Molecular Formula | C₆H₃Cl₂NO[1] |
| Molecular Weight | 176.00 g/mol |
| Synonyms | 2-Chloroisonicotinoyl chloride |
| InChI Key | NPRZWOJTSGFSBF-UHFFFAOYSA-N |
| SMILES String | ClC(=O)c1ccnc(Cl)c1 |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value |
| Form | Liquid |
| Boiling Point | 144-148 °C at 10 mmHg[1] |
| Density | 1.418 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.566 |
| Flash Point | > 110 °C (> 230 °F) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-chloroisonicotinic acid with thionyl chloride.[2]
Reaction:
Caption: Synthesis of this compound.
Procedure:
-
A solution of 2-chloroisonicotinic acid (2.0 g, 12.69 mmol) in thionyl chloride (15 mL) is prepared in a suitable reaction vessel.[2]
-
The reaction mixture is heated to 80 °C for a period of 3 hours.[2]
-
Following the reaction, the excess thionyl chloride is removed by concentration in vacuo to yield the crude this compound.[2]
Determination of Physical Properties: General Methodologies
While specific experimental details for the determination of this compound's properties are not extensively published, standard laboratory procedures are typically employed:
-
Boiling Point: The boiling point at reduced pressure is determined using vacuum distillation apparatus. The temperature at which the liquid boils at a specific pressure (e.g., 10 mmHg) is recorded.
-
Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).
-
Refractive Index: The refractive index is measured using a refractometer, often at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).
Safety and Handling
This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.
-
Signal Word: Danger[3]
-
Hazard Statements:
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Keep away from water and moisture, as it reacts violently and releases toxic gas.[3]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
The logical workflow for handling this chemical is outlined in the diagram below.
Caption: Standard workflow for handling hazardous chemicals.
References
An In-depth Technical Guide to the Synthesis of 2-Chloropyridine-4-carbonyl chloride from 2-Chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-chloropyridine-4-carbonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries, from 2-chloroisonicotinic acid. This document details the chemical properties of the involved compounds, presents established experimental protocols, and offers a comparative analysis of different synthetic routes.
Compound Properties
A thorough understanding of the physical and chemical properties of the reactant and product is crucial for successful synthesis, purification, and handling.
| Property | 2-Chloroisonicotinic Acid | This compound |
| CAS Number | 6313-54-8[1] | 65287-34-5[2][3] |
| Molecular Formula | C₆H₄ClNO₂[1] | C₆H₃Cl₂NO[2][3] |
| Molecular Weight | 157.55 g/mol [1] | 176.00 g/mol [2] |
| Appearance | White to off-white powder | Colorless to yellow liquid |
| Melting Point | 176-178 °C (decomposes)[4] | 135-137 °C (decomposes, as hydrochloride salt)[5] |
| Boiling Point | Not available | 144-148 °C at 10 mmHg[2][3] |
| Density | Not available | 1.418 g/mL at 25 °C[2][3] |
| Solubility | Very soluble in water[6] | Reacts with water |
Synthetic Pathways
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The primary methods for the synthesis of this compound from 2-chloroisonicotinic acid involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Method A: Thionyl Chloride
Thionyl chloride is a widely used and cost-effective reagent for the preparation of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation.
Reaction:
C₆H₄ClNO₂ + SOCl₂ → C₆H₃Cl₂NO + SO₂ + HCl
A potential side reaction is the formation of anhydrides, especially if bases are present.
Method B: Oxalyl Chloride with Catalytic Dimethylformamide (DMF)
Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent for this transformation. It is generally considered a milder and more selective reagent than thionyl chloride, though it is more expensive.[7][8] The reaction also produces volatile byproducts (CO, CO₂, and HCl), facilitating purification.
Reaction:
C₆H₄ClNO₂ + (COCl)₂ --(DMF)--> C₆H₃Cl₂NO + CO + CO₂ + HCl
A minor byproduct from the reaction involving DMF can be a potent carcinogen, necessitating careful handling and purification.[8]
Experimental Protocols
Synthesis using Thionyl Chloride
This protocol is adapted from established procedures for the synthesis of acyl chlorides.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 2-chloroisonicotinic acid (e.g., 2.0 g, 12.69 mmol).
-
Carefully add an excess of thionyl chloride (e.g., 15 mL).
-
Heat the reaction mixture to 80 °C and maintain this temperature for 3 hours.[9] The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (in vacuo). It is advisable to use a cold trap to collect the volatile thionyl chloride.
-
The crude this compound can be purified by vacuum distillation.
Synthesis using Oxalyl Chloride and Catalytic DMF
This is a general procedure that can be adapted for the specific substrate.
Procedure:
-
To a solution of 2-chloroisonicotinic acid in an inert anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).
-
Slowly add a slight excess of oxalyl chloride (e.g., 1.1-1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-3 hours).
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude product, which can then be purified by vacuum distillation.
Purification and Characterization
The primary method for purifying this compound is vacuum distillation .[2][3] Given its reactivity with water, all glassware must be thoroughly dried, and the distillation should be performed under anhydrous conditions.
For characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to confirm the structure of the final product.
Safety and Handling
Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
-
Thionyl Chloride : Reacts with water to produce toxic gases (HCl and SO₂). It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.
-
Oxalyl Chloride : Also reacts with water to produce HCl. Its vapors are highly irritating, and it can decompose to produce carbon monoxide, a colorless and odorless toxic gas.[6]
Logical Flow of Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification process.
This guide provides a foundational understanding for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氯吡啶-4-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 65287-34-5 [m.chemicalbook.com]
- 4. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 5. 51727-15-2 CAS MSDS (4-Chloropyridine-2-carbonyl Chloride Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Chloronicotinic acid(2942-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
2-Chloropyridine-4-carbonyl chloride IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloropyridine-4-carbonyl chloride, a key building block in the synthesis of various agrochemicals and pharmaceuticals. This document details its chemical identity, physical properties, and a representative synthetic protocol.
Chemical Identity
The compound with the common name this compound is a disubstituted pyridine derivative.
IUPAC Name: this compound[]
Synonyms:
-
2-Chloroisonicotinoyl chloride[][2]
-
2-Chloro-4-pyridinecarbonyl chloride[2]
-
4-Pyridinecarbonyl chloride, 2-chloro-[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C6H3Cl2NO | [][3] |
| Molecular Weight | 176.00 g/mol | [][3] |
| CAS Number | 65287-35-5 | [4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 144-148 °C at 10 mmHg | [2][4] |
| Density | 1.418 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.566 | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| SMILES | ClC(=O)c1ccnc(Cl)c1 | |
| InChI Key | NPRZWOJTSGFSBF-UHFFFAOYSA-N |
Synthesis
This compound is typically synthesized from 2-Chloro-4-pyridinecarboxylic acid. The general approach involves the conversion of the carboxylic acid group to an acyl chloride, a common transformation in organic synthesis.
Experimental Protocol: Synthesis of this compound from 2-Chloro-4-pyridinecarboxylic acid
While a specific detailed experimental protocol from a peer-reviewed journal was not identified in the immediate search, the synthesis can be reliably achieved using standard chlorinating agents. A general procedure is outlined below, based on common laboratory practices for this type of transformation.
Objective: To synthesize this compound by the chlorination of 2-Chloro-4-pyridinecarboxylic acid.
Reaction Scheme:
A representative reaction scheme for the synthesis.
Materials:
-
2-Chloro-4-pyridinecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride
Procedure:
-
To a stirred suspension of 2-Chloro-4-pyridinecarboxylic acid in an anhydrous inert solvent such as dichloromethane, add an excess of a chlorinating agent like thionyl chloride (typically 2-5 equivalents).
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure, for example, using a rotary evaporator.
-
The crude this compound can then be purified by vacuum distillation to yield the final product.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂). Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents and should be handled with appropriate personal protective equipment, including gloves and safety goggles.
Applications
This compound serves as a versatile intermediate in the synthesis of various target molecules. Its utility has been noted in the preparation of insecticides.[][4] The presence of two reactive sites, the chloro group on the pyridine ring and the carbonyl chloride, allows for sequential and selective reactions to build more complex molecular architectures.
Logical Relationship of Functional Groups
The reactivity of this compound is dictated by its two key functional groups. The diagram below illustrates the relationship and potential reaction sites.
Reactivity of functional groups on the core molecule.
References
Technical Safety Guide for 2-Chloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information, handling procedures, and emergency protocols for 2-Chloropyridine-4-carbonyl chloride (CAS No. 65287-34-5). The information is compiled from various safety data sheets and is intended for use by trained professionals in a laboratory or drug development setting.
Chemical Identification and Physical Properties
This compound, also known as 2-Chloroisonicotinoyl chloride, is a reactive organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C6H3Cl2NO | [3][4] |
| Molecular Weight | 176.00 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid | [] |
| Boiling Point | 144-148 °C at 10 mmHg | [3] |
| Density | 1.418 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.566 | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Reactivity | Reacts violently with water. Moisture sensitive. | [5] |
Hazard Identification and Classification
This compound is classified as highly hazardous. It is corrosive and toxic if swallowed. It reacts violently with water, releasing toxic gas.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| --- | --- | EUH014: Reacts violently with water |
| --- | --- | EUH029: Contact with water liberates toxic gas |
Toxicological Information
Experimental Protocol: Safe Handling of a Water-Reactive Acid Chloride
As specific experimental protocols for this compound are not available, this section provides a general procedure for safely handling water-reactive acid chlorides in a laboratory setting. This protocol should be adapted to specific experimental conditions and performed by trained personnel.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
First Aid Measures
Immediate medical attention is required in case of exposure.
Caption: First aid procedures for exposure to this compound.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do NOT use water.
-
Specific Hazards: The substance reacts violently with water.[5] In case of fire, poisonous gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
Caption: Workflow for responding to a spill of this compound.
Handling and Storage
-
Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Handle under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from water and moisture. Store under an inert atmosphere.[5]
Exposure Controls and Personal Protection
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Safety goggles and a face shield. | [3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat, and closed-toe shoes. | [3] |
| Respiratory Protection | Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if working outside a fume hood or if ventilation is inadequate. | [3] |
Source:[3]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere). Moisture sensitive.[5]
-
Incompatible Materials: Water, strong acids, bases, and amines.[5]
-
Hazardous Decomposition Products: Upon combustion or contact with water, may produce hydrogen chloride gas, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
This guide is intended as a summary of safety information. Always refer to the most current and complete Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
Commercial Availability and Synthesis of 2-Chloroisonicotinoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and a representative synthetic protocol for 2-chloroisonicotinoyl chloride (CAS No. 65287-34-5). This reactive acyl chloride serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.
Physicochemical Properties
2-Chloroisonicotinoyl chloride is a yellow to brown liquid. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 65287-34-5 | |
| Molecular Formula | C₆H₃Cl₂NO | |
| Molecular Weight | 176.00 g/mol | |
| Boiling Point | 144-148 °C at 10 mmHg | |
| Density | 1.418 g/mL at 25 °C | |
| Refractive Index | n20/D 1.566 | |
| Synonyms | 2-Chloropyridine-4-carbonyl chloride |
Commercial Availability
2-Chloroisonicotinoyl chloride is commercially available from several chemical suppliers in varying quantities and purities. Researchers can source this compound from the following vendors, among others:
| Supplier | Available Quantities | Purity |
| Sigma-Aldrich | Custom | 97% |
| Apollo Scientific | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g | >95% |
| Toronto Research Chemicals (via Fisher Scientific) | 50 mg, 100 mg, 500 mg | Not specified |
| BLD Pharm | Not specified | Not specified |
Synthesis of 2-Chloroisonicotinoyl Chloride
The most common and straightforward method for the preparation of 2-chloroisonicotinoyl chloride is the reaction of 2-chloroisonicotinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction efficiently converts the carboxylic acid to the corresponding acyl chloride.
Experimental Protocol: Synthesis of 2-Chloroisonicotinoyl Chloride from 2-Chloroisonicotinic Acid
This protocol is adapted from a similar procedure for the synthesis of 2-chloronicotinoyl chloride.[1]
Materials:
-
2-Chloroisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
1,2-Dichloroethane (or another suitable inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.24 g (0.065 mole) of 2-chloroisonicotinic acid.
-
To the flask, add 20 ml of 1,2-dichloroethane as a solvent.
-
Slowly and carefully add 9.5 ml of thionyl chloride to the mixture. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). It should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess thionyl chloride and the solvent can be removed under reduced pressure to yield the crude 2-chloroisonicotinoyl chloride as an oil. The product may solidify upon standing at room temperature.[1]
Purification:
The crude product can be purified by vacuum distillation.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.
Safety and Handling
2-Chloroisonicotinoyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
The Versatile Role of 2-Chloropyridine-4-carbonyl chloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine-4-carbonyl chloride, also known as 2-chloroisonicotinoyl chloride, is a highly reactive building block that has garnered significant interest in medicinal chemistry. Its unique chemical properties, characterized by a reactive acyl chloride and an electron-deficient pyridine ring, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules. The presence of the chlorine atom at the 2-position of the pyridine ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of complex molecular architectures. This technical guide explores the applications of this compound in the development of novel therapeutics, with a focus on its use in the synthesis of kinase inhibitors and other targeted agents.
Core Application: Synthesis of Bioactive Amides
The primary utility of this compound in medicinal chemistry lies in its efficient reaction with primary and secondary amines to form stable amide bonds. This reaction is fundamental to the construction of a wide range of molecular scaffolds. The resulting 2-chloro-N-substituted isonicotinamides serve as key intermediates or as final drug candidates themselves, exhibiting a spectrum of biological activities.
Application in Kinase Inhibitor Scaffolds
The isonicotinamide scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine ring of the isonicotinamide moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.
While direct examples of marketed drugs synthesized from this compound are not prevalent in publicly available literature, the closely related 2-(trifluoromethyl)isonicotinamide scaffold is a core component of potent RAF kinase inhibitors.[1] RAF kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in human cancers.[2]
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Mutations in RAS or RAF genes can lead to constitutive activation of this pathway, driving uncontrolled cell growth. The development of inhibitors targeting key kinases in this pathway, such as RAF, MEK, and ERK, is a major focus of cancer drug discovery.[3][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Chloropyridine-4-carbonyl Chloride in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine-4-carbonyl chloride is a key heterocyclic building block in the synthesis of a variety of agrochemicals. Its reactive acyl chloride group, combined with the substituted pyridine ring, makes it a versatile precursor for creating molecules with significant biological activity. This technical guide provides an in-depth exploration of the role of this compound and its derivatives in the synthesis of agrochemicals, with a primary focus on the widely used plant growth regulator, Forchlorfenuron (CPPU), a compound with a structural backbone that can be derived from this important precursor. While primarily known for its effects on plant growth, the broader class of phenylurea compounds, to which Forchlorfenuron belongs, also exhibits insecticidal and insect growth-regulating properties.
Synthesis of Pyridylurea-Based Agrochemicals
The synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron) is a prime example of the utility of 2-chloropyridine derivatives in agrochemical manufacturing. While direct synthesis from this compound is plausible, the more extensively documented methods utilize the closely related intermediate, 2-chloro-4-aminopyridine.
Synthetic Pathway from this compound
A feasible, two-step synthetic route from this compound to Forchlorfenuron involves the formation of an azide intermediate followed by a Curtius rearrangement and subsequent reaction with aniline.
Established Synthesis from 2-Chloro-4-aminopyridine
The more commonly cited and industrially practiced synthesis of Forchlorfenuron starts with 2-chloro-4-aminopyridine and phenyl isocyanate. This method is efficient and proceeds in a single step.
Experimental Protocol: Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron) [1]
Objective: To synthesize N-(2-chloro-4-pyridyl)-N'-phenylurea from 2-chloro-4-aminopyridine and phenyl isocyanate.
Materials:
-
2-chloro-4-aminopyridine
-
Phenyl isocyanate
-
Dry acetone
-
Alumina for chromatography
-
Chloroform
-
Acetone-ether mixture for recrystallization
Procedure:
-
In a suitable reaction vessel, dissolve 257 mg (2 mmol) of 2-chloro-4-aminopyridine in 10 ml of dry acetone.
-
To this solution, add 238 mg (2 mmol) of phenyl isocyanate.
-
Stir the reaction mixture at room temperature for 8 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography over alumina, using chloroform as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent under reduced pressure.
-
Recrystallize the solid residue from an acetone-ether mixture to obtain pure N-(2-chloro-4-pyridyl)-N'-phenylurea.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 73.5% | [1] |
| Melting Point | 173°-174° C | [1] |
| Molecular Formula | C₁₂H₁₀ClN₃O | |
| Molecular Weight | 247.68 g/mol |
Mechanism of Action and Biological Activity
Plant Growth Regulation
Forchlorfenuron is a potent cytokinin-like plant growth regulator.[2] Cytokinins are a class of plant hormones that promote cell division (cytokinesis) in plant roots and shoots. The primary mechanism of action of Forchlorfenuron is the stimulation of cell division and expansion, leading to larger fruit size and increased crop yields.[3] It is known to act synergistically with natural auxins to promote plant cell division and lateral growth.[4]
The signaling pathway for cytokinins, and by extension Forchlorfenuron, involves a multi-step phosphorelay system.
Insecticidal and Insect Growth Regulating Activity
While Forchlorfenuron is primarily used as a plant growth regulator, the broader class of phenylurea compounds has well-documented insecticidal properties. Many benzoylphenyl ureas act as insect growth regulators (IGRs) by inhibiting chitin synthesis.[5] Chitin is a crucial component of the insect exoskeleton, and its inhibition disrupts the molting process, leading to mortality in larval stages.
Although direct evidence for Forchlorfenuron as a potent insecticide is limited in publicly available literature, its structural similarity to other insecticidal ureas suggests potential activity. Some phenylurea derivatives have shown significant insecticidal activity against various pests. The mode of action for these compounds typically involves the disruption of hormonal processes or the inhibition of essential biosynthetic pathways in insects. Insect growth regulators are generally considered to have low toxicity to non-target organisms.[6]
The general mechanism for insect growth regulators that are chitin synthesis inhibitors is depicted below.
Conclusion
This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules for the agricultural sector. The synthesis of the plant growth regulator Forchlorfenuron serves as a prominent example of their application. While the primary role of Forchlorfenuron is in enhancing crop yield and quality through its cytokinin-like activity, the broader class of phenylurea compounds demonstrates a range of biological effects, including insect growth regulation. Further research into the insecticidal properties of pyridylureas derived from this compound could open new avenues for the development of novel and selective pest control agents. This guide provides a foundational understanding for researchers and professionals in the field of agrochemical synthesis and development.
References
- 1. prepchem.com [prepchem.com]
- 2. Forchlorfenuron (Ref: KT 30) [sitem.herts.ac.uk]
- 3. acetamiprid.com [acetamiprid.com]
- 4. Forchlorfenuron - Wikipedia [en.wikipedia.org]
- 5. agronomyjournals.com [agronomyjournals.com]
- 6. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilicity of 2-Chloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilicity of 2-chloropyridine-4-carbonyl chloride, a key reagent in synthetic chemistry. This document outlines the molecule's reactivity, presents relevant quantitative data, details experimental protocols for its use, and illustrates its reaction mechanisms.
Core Concepts: Understanding Electrophilicity
This compound is a highly reactive molecule, a characteristic stemming from the potent electrophilicity of its carbonyl carbon. This reactivity is a confluence of several electronic factors. The carbonyl group itself is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This effect is significantly amplified by the inductive electron-withdrawing properties of both the adjacent chlorine atom and the 2-chloropyridine ring. The nitrogen atom in the pyridine ring, particularly, exerts a strong electron-withdrawing effect, further increasing the partial positive charge on the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.[1]
The presence of the chlorine atom on the pyridine ring at the 2-position also contributes to the overall electrophilicity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the carbon atoms at the 2- and 4-positions, making the entire substituent group strongly electron-withdrawing.
Quantitative Data
While specific kinetic data for the reactions of this compound are not extensively available in the public domain, its reactivity can be inferred from its structural properties and by comparison with related compounds. The following table summarizes key physicochemical properties and provides context for its high electrophilicity.
| Property | Value | Source |
| CAS Number | 65287-34-5 | ChemicalBook[2] |
| Molecular Formula | C₆H₃Cl₂NO | Sigma-Aldrich[3] |
| Molecular Weight | 176.00 g/mol | Sigma-Aldrich[3] |
| Boiling Point | 144-148 °C at 10 mmHg | Sigma-Aldrich[3] |
| Density | 1.418 g/mL at 25 °C | Sigma-Aldrich[3] |
| Refractive Index | n20/D 1.566 | Sigma-Aldrich[3] |
| pKa (Predicted) | -1.84 ± 0.10 | ChemicalBook[2] |
The predicted low pKa value is indicative of a highly acidic conjugate acid, which corresponds to a very weak conjugate base. This suggests that the carbonyl group is highly activated towards nucleophilic acyl substitution.
Reaction Mechanisms and Workflows
The primary reaction of this compound is nucleophilic acyl substitution. This typically proceeds through a tetrahedral intermediate, as illustrated in the following diagram.
Caption: General mechanism for nucleophilic acyl substitution.
The workflow for a typical acylation reaction using this compound is outlined below.
Caption: A typical experimental workflow for acylation.
Experimental Protocols
The following are generalized protocols for the acylation of amines and alcohols with this compound. These should be adapted and optimized for specific substrates.
Protocol 1: Acylation of an Amine
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Slowly add the solution of this compound to the amine solution dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Pyridine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and pyridine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Slowly add the solution of this compound to the alcohol solution dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
Conclusion
This compound is a highly electrophilic and versatile reagent for the introduction of the 2-chloro-4-pyridinylcarbonyl moiety. Its reactivity is governed by the combined electron-withdrawing effects of the carbonyl group, the adjacent chlorine atom, and the pyridine ring. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient utilization of this powerful synthetic tool.
References
Methodological & Application
Application Notes & Protocols: Reactions of 2-Chloropyridine-4-carbonyl Chloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloropyridine-4-carbonyl chloride is a key bifunctional reagent in organic synthesis, particularly valued in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure incorporates a reactive acyl chloride at the C4 position and a chloro-substituent at the C2 position, which is susceptible to nucleophilic aromatic substitution. The primary application of this reagent involves the acylation of nucleophiles, most commonly primary amines, to form N-substituted 2-chloroisonicotinamides. This reaction, a classic example of nucleophilic acyl substitution, is fundamental for creating amide bonds, a ubiquitous functional group in drug molecules. These resulting amide products serve as versatile intermediates for further molecular elaboration.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between this compound and a primary amine proceeds via a well-established nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.
-
Elimination and Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a non-nucleophilic amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen atom to yield the final, neutral amide product and the hydrochloride salt of the base.[1]
References
Application Notes: Amide Coupling Protocols Using 2-Chloropyridine-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, central to the creation of pharmaceuticals, natural products, and advanced materials.[1] The reaction between a carboxylic acid derivative and an amine is the most common method for creating this crucial linkage. Acyl chlorides, as highly activated carboxylic acid derivatives, offer a reliable and efficient route for amide synthesis, readily reacting with primary and secondary amines.[2][3]
2-Chloropyridine-4-carbonyl chloride is a heterocyclic acyl chloride that serves as a reactive building block in synthetic chemistry. Its reactivity is enhanced by the electron-withdrawing effects of both the chlorine atom and the pyridine nitrogen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines.[4]
Reagent Properties:
-
Product Name: this compound[5]
-
Synonym: 2-Chloroisonicotinoyl chloride
-
Appearance: Liquid
-
Boiling Point: 144-148 °C at 10 mmHg
-
Density: 1.418 g/mL at 25 °C
Reaction Mechanism and Principles
The formation of an amide using an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[7] The amine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]
Caption: General mechanism of nucleophilic acyl substitution for amide formation.
Experimental Protocols
The following is a general protocol for the synthesis of amides using this compound. This procedure is adapted from standard methods for highly reactive acyl chlorides and should be optimized for specific substrates.[8]
Protocol 1: General Amide Synthesis
Materials & Equipment:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.0 - 1.2 equiv.)
-
Tertiary amine base (e.g., triethylamine or DIEA, 1.5 - 2.0 equiv.)[2]
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, DMF)[2]
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
-
Standard glassware for aqueous work-up and purification
-
Saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Amine Solution Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv.) and the base (2.0 equiv.) in anhydrous DCM.
-
Reaction Initiation: Cool the stirred amine solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equiv.) in anhydrous DCM to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.[8]
-
Work-up: Upon completion, quench the reaction by adding deionized water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by silica gel column chromatography or recrystallization.
Safety Precautions:
-
This compound is corrosive and acutely toxic if swallowed.
-
Handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactions with acyl chlorides produce HCl gas; the use of a base is critical for safety and reaction efficiency.
Caption: Standard experimental workflow for amide coupling with an acyl chloride.
Data Presentation: Representative Yields
While specific data for this compound is not widely published, the following table presents representative outcomes for the analogous and highly reactive agent, 6-Nitropyridine-2-carbonyl chloride.[8] These results illustrate the typical efficiency of using activated pyridine-based acylating agents for the synthesis of various amides. Actual yields may vary depending on the specific amine substrate, reaction scale, and purity of reagents.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-6-nitropyridine-2-carboxamide | 4 | 92 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-6-nitropyridine-2-carboxamide | 4 | 95 |
| 3 | Benzylamine | N-benzyl-6-nitropyridine-2-carboxamide | 2 | 96 |
| 4 | Morpholine | (6-nitropyridin-2-yl)(morpholino)methanone | 2 | 98 |
| 5 | Diethylamine | N,N-diethyl-6-nitropyridine-2-carboxamide | 3 | 89 |
| 6 | 2-Aminopyridine | N-(pyridin-2-yl)-6-nitropyridine-2-carboxamide | 6 | 85 |
| Table adapted from representative data for a similar activated acylating agent.[8] |
Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] The ability to form amide bonds using reagents like this compound is critical for synthesizing novel drug candidates. This reagent allows for the direct incorporation of the 2-chloropyridine moiety, which can serve as a handle for further functionalization, such as through nucleophilic aromatic substitution (SₙAr) reactions, or as a key pharmacophoric element for biological target engagement.[10][11] The robust and high-yielding nature of this coupling method makes it suitable for both lead optimization and scale-up manufacturing processes in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-chloro-N-aryl-isonicotinamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 2-chloro-N-aryl-isonicotinamides, a class of compounds with significant interest in medicinal chemistry and drug discovery. The protocols outlined below describe common synthetic routes, including the use of 2-chloroisonicotinoyl chloride and direct amidation of 2-chloronicotinic acid.
Introduction
2-chloro-N-aryl-isonicotinamides are versatile intermediates in the synthesis of various biologically active molecules. The 2-chloropyridine core is a key pharmacophore in numerous compounds, and the ability to introduce diverse aryl amide functionalities allows for the exploration of a broad chemical space. These compounds have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. 2-Chloronicotinic acid, a primary precursor, is a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals.[1]
Synthetic Strategies
The synthesis of 2-chloro-N-aryl-isonicotinamides can be primarily achieved through two main pathways:
-
Acyl Chloride Route: This classic approach involves the reaction of 2-chloroisonicotinoyl chloride with a substituted aniline in the presence of a base. This method is generally high-yielding and suitable for a wide range of anilines.
-
Direct Amidation Route: This method involves the direct coupling of 2-chloronicotinic acid with an aniline. This approach is often considered more environmentally friendly as it avoids the use of hazardous chlorinating agents. Catalysts, such as boric acid, can be employed to facilitate this reaction.[2][3][4]
The choice of synthetic route may depend on the availability of starting materials, desired scale, and the specific properties of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-phenyl-isonicotinamide from 2-chloroisonicotinoyl chloride
This protocol details the synthesis of a representative 2-chloro-N-aryl-isonicotinamide using the acyl chloride route.[5]
Materials:
-
2-chloroisonicotinoyl chloride
-
Aniline
-
N,N-diisopropylethylamine (DIPEA)
-
1,2-dichloroethane
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Methanol
-
Water
Procedure:
-
Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a reaction vessel and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA, 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).
-
Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
After the initial stirring, warm the reaction mixture to 95 °C and maintain this temperature for 1 hour.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (30 mL) and filter the resulting mixture.
-
Extract the filtrate with dichloromethane (200 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from a methanol/water mixture (1:10, 110 mL) to yield the pure 2-chloro-N-phenyl-isonicotinamide.
Expected Yield: 12.12 g (92%)[5]
Protocol 2: Synthesis of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide
This protocol outlines a multi-step synthesis starting from o-chloronitrobenzene and 4-chlorophenylboronic acid, demonstrating the preparation of a more complex derivative.[6]
Step 1: Suzuki Coupling
-
Under a nitrogen atmosphere, add o-chloronitrobenzene (4.7g, 0.03mol), sodium hydroxide (3.6g, 0.09mol), and n-hexane (30mL) to a 100mL three-necked flask.
-
After stirring for 10 minutes, add bis(triphenylphosphine)palladium(II) chloride (0.021g, 0.00003mol).
-
Heat the mixture to 50°C and add a solution of 4-chlorophenylboronic acid (7.0g, 0.045mol) in 30mL of hexane dropwise.
-
After the addition, heat the reaction to reflux and maintain for 6 hours.
Step 2: Reduction
-
The intermediate 4'-chloro-2-nitrobiphenyl is reduced to 4'-chloro-2-aminobiphenyl. The patent does not specify the exact reduction conditions in the provided abstract. A common method would be catalytic hydrogenation or reduction with a metal like iron or tin in acidic media.
Step 3: Condensation
-
Dissolve 4'-chloro-2-aminobiphenyl (6.1g, 0.03mol) in 40mL of xylene in a 100mL three-necked flask.
-
Heat the mixture to reflux with stirring.
-
Slowly add a solution of 2-chloronicotinoyl chloride (6.3g, 0.036mol) in 20mL of xylene.
-
After the addition is complete, maintain the reflux for 5 hours.
-
Cool the reaction to room temperature, separate the layers, wash, and concentrate to obtain the final product.
Overall Yield: 77.5%[6]
Data Presentation
Table 1: Synthesis of 2-chloro-N-aryl-isonicotinamides - Reaction Yields
| Aryl Group | Starting Material | Method | Yield (%) | Reference |
| Phenyl | 2-chloroisonicotinoyl chloride | Acyl Chloride Route | 92% | [5] |
| 4'-chloro-[1,1'-biphenyl]-2-yl | 2-chloronicotinoyl chloride | Acyl Chloride Route | 92% | [7] |
| 4'-(5-phenyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-2-yl | 2-chloronicotinoyl chloride | Acyl Chloride Route | 81% | [7] |
| (E)-4-(phenyldiazenyl)phenyl | 2-chloronicotinoyl chloride | Acyl Chloride Route | 98% | [7] |
| (E)-3'-(phenyldiazenyl)-[1,1'-biphenyl]-2-yl | 2-chloronicotinoyl chloride | Acyl Chloride Route | 75% | [7] |
| 4'-chlorodiphenyl-2-yl | o-chloronitrobenzene | Multi-step | 77.5% | [6] |
Table 2: Characterization Data for Selected 2-chloro-N-aryl-isonicotinamides
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | NMR Data (¹H NMR, CDCl₃) | Reference |
| 2-chloro-N-(4'-phenoxy-[1,1'-biphenyl]-2-yl)nicotinamide | C₂₄H₁₇ClN₂O₂ | 412.86 | 156.5–158.1 | δ 8.41–8.32 (m, 3H), 8.07 (dd, J = 7.6, 2.0 Hz, 1H), 7.42–7.18 (m, 8H), 7.11 (t, J = 7.4 Hz, 1H), 7.05–7.01 (m, 4H) | [7] |
| 2-chloro-N-(4'-(5-phenyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-2-yl)nicotinamide | C₃₀H₁₉ClN₄O₂ | 514.96 | 151.1–153.6 | δ 8.47–8.39 (m, 2H), 8.30–8.18 (m, 5H), 8.13 (dd, J = 7.6, 2.0 Hz, 1H), 7.66–7.54 (m, 5H), 7.53–7.46 (m, 1H), 7.38–7.28 (m, 3H) | [7] |
| (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)nicotinamide | C₁₈H₁₃ClN₄O | 348.78 | 183.2–185.5 | δ 8.51 (dd, J = 4.8, 2.0 Hz, 1H), 8.48 (s, 1H), 8.20 (dd, J = 7.6, 2.0 Hz, 1H), 8.02–7.96 (m, 2H), 7.94–7.89 (m, 2H), 7.85–7.79 (m, 2H), 7.56–7.44 (m, 3H), 7.41 (dd, J = 7.6, 4.8 Hz, 1H) | [7] |
Visualizations
Caption: Synthetic workflow for 2-chloro-N-aryl-isonicotinamides via the acyl chloride route.
Caption: General workflow for the direct catalytic amidation of 2-chloronicotinic acid.
Conclusion
The synthesis of 2-chloro-N-aryl-isonicotinamides can be readily achieved through well-established synthetic methodologies. The choice of the acyl chloride route often provides high yields, while direct amidation presents a more atom-economical alternative. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on this important chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]
- 6. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 2-Chloropyridine-4-carbonyl chloride with various aryl and heteroaryl boronic acids. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex molecules in drug discovery.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] However, the coupling of 2-chloropyridines can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen.[2] Therefore, careful optimization of the catalytic system, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.[4]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:
(Note: The carbonyl chloride group is highly reactive and may not be stable under all Suzuki coupling conditions. In practice, the corresponding carboxylic acid or ester would likely be used, followed by conversion to the carbonyl chloride if required.)
Data Presentation: Comparison of Catalytic Systems
The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling with 2-chloropyridines. The following table summarizes the performance of representative palladium catalysts for the coupling of 2-chloropyridines with arylboronic acids, based on literature for similar substrates.[2]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | 80-95 | 2-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.[2]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of 2-chloropyridine derivatives. These can be adapted for this compound, ideally starting from the corresponding carboxylic acid or ester to avoid side reactions with the acid chloride functionality.
Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄
This protocol is a conventional method suitable for a variety of arylboronic acids.
Materials:
-
2-Chloropyridine-4-carboxylic acid (or ester)
-
Arylboronic acid
-
Palladium(0)tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-chloropyridine-4-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[1]
-
Add the Pd(PPh₃)₄ catalyst (3-5 mol%) to the flask.[2]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.[1][3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol offers a significant reduction in reaction time.
Materials:
-
2-Chloropyridine-4-carboxylic acid (or ester)
-
Arylboronic acid
-
Dichloro(bis(triphenylphosphine))palladium(II) (Pd(PPh₃)₂Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF) / water mixture
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine the 2-chloropyridine-4-carboxylic acid (1.0 equiv), arylboronic acid (1.5 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₂Cl₂ (3 mol%).[1]
-
Add a degassed DMF/water mixture.[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.[1]
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.[1]
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.[1]
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloroisonicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloroisonicotinoyl chloride. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives with applications in medicinal chemistry and materials science. The protocols described herein are based on established palladium-catalyzed cross-coupling reactions and are intended to serve as a starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Sonogashira couplings) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. For the Buchwald-Hartwig amination, an amine is used as the coupling partner.
2-Chloroisonicotinoyl chloride possesses two reactive sites: the acyl chloride and the C2-chloro position on the pyridine ring. The acyl chloride is highly susceptible to nucleophilic attack, while the C-Cl bond can be activated by a palladium catalyst for cross-coupling. This dual reactivity allows for sequential functionalization, making it a valuable synthon in combinatorial chemistry and targeted drug design.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving 2-chloroisonicotinoyl chloride. The specific reagents and conditions will vary depending on the chosen coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl and vinyl-substituted aromatic compounds.
General Reaction Parameters
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | PPh₃, dppf, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF |
| Temperature | 80-120 °C |
| Catalyst Loading | 1-5 mol% |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloroisonicotinoyl Chloride with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloroisonicotinoyl chloride (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylisonicotinoyl derivative.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]
General Reaction Parameters
| Parameter | Typical Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Ligand | PPh₃ |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Catalyst Loading | Pd: 1-5 mol%, Cu: 1-10 mol% |
Experimental Protocol: Sonogashira Coupling of 2-Chloroisonicotinoyl Chloride with Phenylacetylene
-
Reaction Setup: To a stirred solution of 2-chloroisonicotinoyl chloride (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) in a suitable degassed solvent such as THF (5 mL) in a Schlenk flask under an inert atmosphere, add a base like triethylamine (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the 2-(phenylethynyl)isonicotinoyl derivative.
Heck Reaction: C-C (Alkenyl) Bond Formation
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[2]
General Reaction Parameters
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tolyl)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 100-140 °C |
| Catalyst Loading | 1-5 mol% |
Experimental Protocol: Heck Reaction of 2-Chloroisonicotinoyl Chloride with Styrene
-
Reaction Setup: In a pressure tube, combine 2-chloroisonicotinoyl chloride (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), a base such as triethylamine (1.5 mmol, 1.5 equiv), and the palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Ligand Addition: Add a suitable phosphine ligand, for example, tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent like N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by column chromatography to afford the 2-styrylisonicotinoyl derivative.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine, using a palladium catalyst and a strong base.[3][4]
General Reaction Parameters
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Catalyst Loading | 1-5 mol% |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroisonicotinoyl Chloride with Morpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst, such as Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and a suitable ligand, for example, Xantphos (0.024 mmol, 2.4 mol%).
-
Reagent Addition: Add a strong base, like sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv). Then add 2-chloroisonicotinoyl chloride (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add degassed toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting crude material by column chromatography on silica gel to give the 2-(morpholino)isonicotinoyl derivative.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation (for Suzuki, Stille, Sonogashira), and reductive elimination.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and desired outcomes. It is crucial to perform all reactions under appropriate safety precautions, including the use of an inert atmosphere, as many of the reagents and catalysts are air- and moisture-sensitive.
References
Application Note: Derivatization of 2-Chloropyridine-4-carbonyl chloride for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Chloropyridine-4-carbonyl chloride is a highly reactive acyl chloride. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high reactivity and thermal instability. The compound can readily hydrolyze with trace moisture or react with active sites in the GC inlet and column, leading to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.[1][2] Chemical derivatization is therefore essential to convert the acyl chloride into a more stable, volatile, and thermally robust derivative suitable for GC-MS analysis.[3][4] This process not only improves analyte stability but also enhances chromatographic separation and detector response.[3] This application note provides detailed protocols for the derivatization of this compound via esterification and amidation.
Derivatization Strategies
The primary goal of derivatization for this analyte is to replace the highly reactive chloroacetyl group with a more stable functional group. The two most effective strategies are:
-
Esterification: The acyl chloride is reacted with an alcohol (e.g., methanol or propanol) in the presence of a base like pyridine. This reaction is rapid and produces a stable ester derivative. Pyridine acts as a catalyst and neutralizes the hydrochloric acid (HCl) byproduct.[5][6]
-
Amidation: The acyl chloride is reacted with a primary or secondary amine to form a stable amide. This method is also highly efficient and yields derivatives with excellent chromatographic properties.
This note will focus on a detailed protocol for esterification with methanol, as it is a common, simple, and effective method for acyl chlorides.[2]
Experimental Protocols
Method 1: Derivatization via Esterification with Methanol
This protocol describes the conversion of this compound to its methyl ester derivative, Methyl 2-chloroisonicotinate.
Materials and Reagents:
-
Sample containing this compound
-
Methanol (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade)
-
Acetonitrile (anhydrous, GC grade)
-
2 mL GC autosampler vials with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the sample containing this compound into a clean, dry 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous acetonitrile. This is your stock solution.
-
Pipette 100 µL of the stock solution into a 2 mL GC autosampler vial.
-
-
Derivatization Reagent Preparation:
-
Prepare the derivatization reagent by mixing anhydrous methanol and anhydrous pyridine in a 1:1 (v/v) ratio. Caution: Prepare this reagent in a fume hood.
-
-
Reaction:
-
Add 50 µL of the methanol-pyridine reagent to the GC vial containing the sample solution.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes using a heating block or water bath.[7]
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
-
If the concentration is too high, the sample can be further diluted with acetonitrile.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of the resulting Methyl 2-chloroisonicotinate derivative.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | 40-400 amu |
Data Presentation
The following table summarizes expected quantitative data for the derivatization of this compound.
| Analyte | Derivative | Derivatization Method | Expected RT (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) | Recovery (%) |
| This compound | Methyl 2-chloroisonicotinate | Esterification (Methanol/Pyridine) | ~10.5 | 0.05 | 0.15 | >0.998 | 95-103% |
| This compound | N-Propyl-2-chloroisonicotinamide | Amidation (Propylamine) | ~12.2 | 0.06 | 0.18 | >0.997 | 93-102% |
Visualizations
The following diagrams illustrate the chemical reaction and the overall experimental workflow.
Caption: Esterification of this compound with methanol.
Caption: Workflow for derivatization and GC-MS analysis.
References
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. japsonline.com [japsonline.com]
- 3. gcms.cz [gcms.cz]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC Purity Analysis of 2-Chloropyridine-4-carbonyl chloride via Pre-column Derivatization
Introduction
2-Chloropyridine-4-carbonyl chloride is a critical reactive intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to its high reactivity, particularly its susceptibility to hydrolysis, direct purity analysis by standard reversed-phase high-performance liquid chromatography (RP-HPLC) is challenging.[2][3][4] The presence of aqueous mobile phases can lead to on-column degradation of the acyl chloride to its corresponding carboxylic acid (2-chloropyridine-4-carboxylic acid), resulting in inaccurate purity assessments.[5]
To overcome this stability issue, this application note describes a robust and reliable stability-indicating HPLC method based on pre-column derivatization. The highly reactive this compound is converted into a stable methyl ester derivative by reacting it with methanol. This stable derivative can then be easily and accurately quantified using standard RP-HPLC with UV detection, allowing for a precise determination of the purity and the separation from its primary impurity, 2-chloropyridine-4-carboxylic acid.[6]
Principle of the Method
The core of this method is the quantitative conversion of the analyte, this compound, into a stable, less reactive compound, methyl 2-chloroisonicotinate. This is achieved through a nucleophilic acyl substitution reaction with methanol. The resulting methyl ester is chromatographically stable and possesses a strong UV chromophore, making it ideal for analysis by RP-HPLC. The primary acid impurity does not react under these conditions, allowing it to be chromatographically separated from the derivatized analyte. This ensures that the measured purity accurately reflects the acyl chloride content in the original sample.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q), Dichloromethane (ACS Grade).
-
Reagents: this compound (Analyte), 2-Chloropyridine-4-carboxylic acid (Reference Standard), Triethylamine (TEA), Phosphoric Acid.
-
Equipment: Standard HPLC system with UV/Vis or DAD detector, analytical balance, volumetric flasks, pipettes, vials, and a 0.45 µm syringe filter.
2. Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of the derivatized methyl ester is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water. Mobile Phase B is 100% acetonitrile. Degas both solutions before use.
-
Standard Solution (Methyl 2-chloroisonicotinate): If a pure standard of the methyl ester is available, accurately weigh approximately 10 mg and dissolve it in a 100 mL volumetric flask with acetonitrile to create a stock solution of 100 µg/mL. Further dilute as needed.
-
Impurity Standard (2-Chloropyridine-4-carboxylic acid): Accurately weigh 10 mg of 2-Chloropyridine-4-carboxylic acid and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL.
4. Sample Preparation and Derivatization Protocol
This protocol outlines the critical pre-column derivatization step.
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 20 mL vial.
-
Dissolution: Add 5 mL of dichloromethane to dissolve the sample completely.
-
Derivatization: Add 1 mL of methanol to the solution, followed by 50 µL of triethylamine (TEA). The TEA acts as a scavenger for the HCl gas produced during the reaction.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 15 minutes.
-
Dilution: After the reaction is complete, evaporate the dichloromethane under a gentle stream of nitrogen. Reconstitute the residue in 10 mL of acetonitrile.
-
Final Preparation: Transfer this solution to a 100 mL volumetric flask and dilute to the mark with acetonitrile to achieve a final nominal concentration of 100 µg/mL of the derivatized product.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Visualizations
The following diagrams illustrate the derivatization reaction and the overall analytical workflow.
Caption: Chemical derivatization of this compound.
Caption: Overall workflow for the purity analysis of this compound.
Conclusion
The described pre-column derivatization HPLC method provides a stable, specific, and reliable approach for the purity determination of this compound. By converting the highly reactive acyl chloride into a stable methyl ester, the method effectively circumvents the issue of on-column hydrolysis, leading to accurate and reproducible results. This protocol is well-suited for quality control laboratories and research environments where precise characterization of reactive chemical intermediates is essential for the development of pharmaceuticals and other fine chemicals.
References
- 1. This compound CAS#: 65287-34-5 [m.chemicalbook.com]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. savemyexams.com [savemyexams.com]
- 4. savemyexams.com [savemyexams.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-Chloropyridine-4-Carboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules, including pharmaceutically relevant scaffolds such as 2-chloropyridine-4-carboxamides. This class of compounds features a substituted pyridine ring, which can present challenges in spectral interpretation due to the complex interplay of substituent effects on chemical shifts and coupling patterns. These application notes provide a comprehensive guide to the NMR characterization of N-substituted 2-chloropyridine-4-carboxamides, offering detailed experimental protocols and expected spectral features to aid in their unambiguous identification.
The 2-chloropyridine-4-carboxamide core is a key pharmacophore in numerous biologically active molecules. The chlorine atom at the 2-position and the carboxamide group at the 4-position significantly influence the electron distribution within the pyridine ring, leading to characteristic chemical shifts for the remaining ring protons. Furthermore, the substituent on the carboxamide nitrogen can provide additional structural information and confirmation. A thorough understanding of the ¹H and ¹³C NMR spectra is therefore crucial for reaction monitoring, purity assessment, and final structure confirmation in the synthesis and development of new chemical entities based on this scaffold.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges
The following table summarizes the expected chemical shift ranges for the key nuclei of N-substituted 2-chloropyridine-4-carboxamides in common deuterated solvents like CDCl₃ or DMSO-d₆. These values are predictive and can vary based on the nature of the 'R' group and the solvent used.
| Atom | Label | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity (¹H) | Typical Coupling Constants (J, Hz) |
| Pyridine Proton | H-3 | 7.8 - 8.2 | - | Doublet (d) or Singlet (s) | J(H3-H5) ≈ 2 Hz |
| Pyridine Proton | H-5 | 7.5 - 7.9 | - | Doublet of Doublets (dd) | J(H5-H6) ≈ 5 Hz, J(H5-H3) ≈ 2 Hz |
| Pyridine Proton | H-6 | 8.4 - 8.7 | - | Doublet (d) | J(H6-H5) ≈ 5 Hz |
| Amide Proton | NH | 8.0 - 10.0 (broad) | - | Broad Singlet (br s) | - |
| Pyridine Carbon | C-2 | - | 150 - 154 | - | - |
| Pyridine Carbon | C-3 | - | 120 - 124 | - | - |
| Pyridine Carbon | C-4 | - | 145 - 149 | - | - |
| Pyridine Carbon | C-5 | - | 122 - 126 | - | - |
| Pyridine Carbon | C-6 | - | 148 - 152 | - | - |
| Carbonyl Carbon | C=O | - | 163 - 168 | - | - |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the 2-chloropyridine-4-carboxamide derivative.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like the amide N-H.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most modern NMR spectrometers can reference the spectra to the residual solvent peak, making the addition of an external standard unnecessary.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific samples.
2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
2.3. 2D NMR: COSY (Correlation Spectroscopy)
COSY experiments are used to identify proton-proton couplings.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
2.4. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates directly bonded protons and carbons.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
2.5. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase correct the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak or TMS.
-
Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the ¹H and ¹³C spectra.
-
Analysis of 2D Spectra:
-
In the COSY spectrum, cross-peaks indicate which protons are spin-coupled. For 2-chloropyridine-4-carboxamides, a cross-peak between H-5 and H-6 is expected.
-
The HSQC spectrum will show correlations between each proton and the carbon it is directly attached to (e.g., H-3 to C-3, H-5 to C-5, H-6 to C-6).
-
The HMBC spectrum is key for confirming the overall structure. For instance, the amide proton (NH) should show a correlation to the carbonyl carbon (C=O) and the carbon of the R group to which it is attached. The pyridine protons will show correlations to neighboring carbons. For example, H-3 should show correlations to C-2, C-4, and C-5.
-
Visualizations
Molecular Structure and Atom Labeling
Caption: General structure of a 2-chloropyridine-4-carboxamide with atom numbering for NMR assignments.
Experimental Workflow for NMR Characterization
Application Note and Protocol: Mass Spectrometry Fragmentation of 2-Chloropyridine-4-carbonyl chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyridine-4-carbonyl chloride and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical and agrochemical compounds. A thorough understanding of their behavior under mass spectrometry (MS) analysis is crucial for reaction monitoring, impurity profiling, and structural elucidation. This document provides a detailed overview of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound, along with a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is primarily dictated by the presence of the acyl chloride group and the substituted pyridine ring. The initial ionization event involves the removal of an electron to form the molecular ion. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The most abundant chlorine isotope is ³⁵Cl, with ³⁷Cl having a natural abundance of approximately 32.5% that of ³⁵Cl. Therefore, we expect to see M+2 and M+4 peaks corresponding to the presence of one and two ³⁷Cl isotopes, respectively.
The primary fragmentation pathways are expected to be:
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-Cl bond of the acyl chloride, leading to the formation of a stable acylium ion. This is a common fragmentation pattern for acyl chlorides.
-
Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO) to form a 2-chloropyridinyl cation.
-
Loss of Chlorine from the Pyridine Ring: The 2-chloropyridinyl cation can further fragment by losing the chlorine atom from the pyridine ring.
-
Pyridine Ring Fission: Fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments.
Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound (C₆H₃Cl₂NO, Molecular Weight: 175.99 g/mol ) under EI-MS conditions. The relative abundances are estimations based on the predicted stability of the fragment ions.
| m/z (for ³⁵Cl isotopes) | Proposed Fragment Ion | Structure | Predicted Relative Abundance |
| 175 | [M]⁺ | [C₆H₃³⁵Cl₂NO]⁺ | Low |
| 140 | [M - Cl]⁺ | [C₆H₃³⁵ClNO]⁺ | High |
| 112 | [M - Cl - CO]⁺ | [C₅H₃³⁵ClN]⁺ | Moderate |
| 77 | [C₅H₃N]⁺ | Pyridinyl cation | Moderate to Low |
Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure for the analysis of this compound and its derivatives. Optimization may be required for specific derivatives or instrumentation.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolve the sample in 1 mL of a dry, aprotic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a final concentration of 1 mg/mL.
-
Ensure the solvent is of high purity to avoid interference.
-
Cap the vial immediately to prevent hydrolysis of the acyl chloride.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
3. Data Acquisition and Analysis
-
Acquire the data in full scan mode.
-
Process the data using the instrument's software.
-
Identify the peak corresponding to the target compound based on its retention time.
-
Analyze the mass spectrum of the peak, comparing the observed fragmentation pattern with the predicted pattern and known fragmentation of similar compounds.
Experimental Workflow Diagram
Caption: General workflow for the GC-MS analysis of this compound derivatives.
Conclusion
The mass spectrometry fragmentation of this compound derivatives is characterized by predictable pathways initiated by the facile cleavage of the acyl chloride group. The provided protocol offers a robust starting point for the analysis of these compounds, enabling researchers to confidently identify and characterize these important synthetic intermediates. Careful sample handling to prevent hydrolysis is critical for obtaining reliable and reproducible results.
Troubleshooting & Optimization
hydrolysis rate of 2-Chloropyridine-4-carbonyl chloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloropyridine-4-carbonyl chloride, focusing on its hydrolysis in solution.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of water?
This compound is highly reactive towards water and is expected to undergo rapid hydrolysis. Safety data sheets indicate that it reacts violently with water.[1] As an acyl chloride, it is susceptible to nucleophilic attack by water, leading to the formation of 2-chloro-4-pyridinecarboxylic acid and hydrochloric acid.[2][3][4] Therefore, it must be handled under anhydrous conditions to prevent premature degradation.[4]
Q2: What is the expected mechanism for the hydrolysis of this compound?
The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism.[2] In this two-step process, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which is an excellent leaving group.[2][5]
Q3: What factors can influence the rate of hydrolysis of this compound?
Several factors can affect the hydrolysis rate:
-
Solvent: The polarity of the solvent and the concentration of water will significantly impact the rate. The reaction is expected to be faster in solvents with higher water content.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.
-
pH: The hydrolysis of acyl chlorides can be influenced by pH. Under basic conditions, the more nucleophilic hydroxide ion (OH⁻) will react faster than water.[2][4] Under acidic conditions, the reaction can also be catalyzed.
-
Electronic Effects: The pyridine ring, being an electron-withdrawing group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to alkyl acyl chlorides.[3][6]
Q4: How does the reactivity of this compound compare to other acyl chlorides?
Generally, acyl chlorides are the most reactive among carboxylic acid derivatives.[2] Aryl acyl chlorides are typically less reactive than alkyl acyl chlorides due to resonance stabilization of the carbonyl group by the aromatic ring.[7] However, the presence of the electron-withdrawing nitrogen atom and the chlorine atom on the pyridine ring in this compound is expected to enhance its reactivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction kinetics or non-reproducible results. | 1. Moisture contamination of reagents or glassware. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| 2. Inaccurate measurement of starting materials. | 2. Use calibrated micropipettes and balances. Prepare stock solutions carefully. | |
| 3. Temperature fluctuations during the experiment. | 3. Use a constant temperature bath to maintain a stable reaction temperature.[5] | |
| Reaction proceeds too quickly to measure accurately. | 1. High water concentration in the solvent system. | 1. Use a solvent system with a lower water content (e.g., acetone/water mixture) to slow down the reaction.[5] |
| 2. High reaction temperature. | 2. Conduct the experiment at a lower temperature. | |
| Precipitate forms during the reaction. | 1. The product, 2-chloro-4-pyridinecarboxylic acid, or its salt may be insoluble in the chosen solvent system. | 1. Choose a solvent system in which both the reactant and the product are soluble. |
| 2. Reaction with buffer components. | 2. Ensure that any buffer used is compatible with the acyl chloride and does not participate in side reactions. |
Experimental Protocols
Determining the Hydrolysis Rate of this compound via Conductometric Analysis
This method is suitable for the rapid kinetics of acyl chloride hydrolysis as it monitors the increase in electrical conductivity due to the formation of hydrochloric acid (H⁺ and Cl⁻ ions).[5]
Materials:
-
This compound
-
Anhydrous acetone (or other suitable organic solvent)
-
Deionized water
-
Conductivity meter and probe
-
Jacketed reaction vessel
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Microsyringe
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
System Equilibration:
-
Place a known volume (e.g., 50.0 mL) of the acetone-water solvent into the jacketed reaction vessel.
-
Connect the vessel to the constant-temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow it to reach thermal equilibrium with gentle stirring.[5]
-
-
Data Collection:
-
Immerse the conductivity probe in the solution and record the initial conductivity (σ₀).
-
Using a microsyringe, rapidly inject a small, known volume of the this compound stock solution (e.g., 100 µL) into the stirring solvent.[5]
-
Simultaneously start a timer and record the conductivity at regular intervals (e.g., every 5-10 seconds initially, then less frequently as the reaction slows).
-
Continue recording until the conductivity reading becomes constant. This final, stable value is the conductivity at infinite time (σ∞).[5]
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics since water is in large excess.
-
The rate constant (k) can be determined from the slope of a plot of ln(σ∞ - σt) versus time (t), where σt is the conductivity at time t. The relationship is given by: ln(σ∞ - σt) = -kt + ln(σ∞ - σ₀).[5]
-
Visualizations
Caption: Experimental workflow for determining the hydrolysis rate constant.
Caption: Troubleshooting logic for inconsistent experimental results.
References
stability of 2-Chloropyridine-4-carbonyl chloride in common organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Chloropyridine-4-carbonyl chloride in common organic solvents. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a highly reactive acyl chloride. Its stability is significantly influenced by the purity of the solvents and reagents used. It reacts violently with water and is incompatible with a range of nucleophiles including alcohols, amines, strong acids, and bases.[1] For optimal stability, it should be handled under anhydrous and inert conditions. Storage under a nitrogen atmosphere is recommended.[1]
Q2: Which common organic solvents are recommended for use with this compound?
A2: Aprotic, non-nucleophilic solvents are the preferred choice for reactions involving this compound. These include:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF) (Note: Must be anhydrous and free of peroxides)
-
Acetonitrile (ACN) (Note: Must be anhydrous)
-
Toluene
It is crucial to use solvents of the highest purity available, preferably from a freshly opened bottle or dried using appropriate methods.
Q3: Which solvents should be avoided?
A3: Protic solvents and those that can act as nucleophiles should be strictly avoided. These include:
-
Water: Reacts violently to form 2-chloroisonicotinic acid and HCl gas.[1]
-
Alcohols (e.g., methanol, ethanol): React rapidly to form the corresponding esters.
-
Amines (e.g., triethylamine, pyridine): React to form amides. While often used as acid scavengers in reactions, they are incompatible for use as a solvent.
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO): These are polar aprotic solvents but can react with acyl chlorides, especially at elevated temperatures, leading to decomposition.
Q4: How should I properly store this compound?
A4: To ensure its longevity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is advisable to store it in a cool, dry, and well-ventilated area away from incompatible substances.[1] For long-term storage, refrigeration is recommended.
Troubleshooting Guide
Problem 1: My reaction is not proceeding as expected, and I observe the formation of a white precipitate.
-
Possible Cause: The white precipitate is likely 2-chloroisonicotinic acid, formed due to the presence of moisture in your reaction setup or solvents. This compound readily hydrolyzes upon contact with water.
-
Solution:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Use anhydrous solvents. If necessary, dry your solvents using appropriate techniques (e.g., distillation from a drying agent, use of molecular sieves).
-
Handle the reagent and set up the reaction under an inert atmosphere (nitrogen or argon).
-
Problem 2: I am observing multiple unexpected byproducts in my reaction mixture.
-
Possible Cause: Your solvent may be reacting with the this compound. For instance, if you are using THF that has not been properly stored, it may contain peroxides that can lead to side reactions. Similarly, using DMF or DMSO at elevated temperatures can result in their decomposition and reaction with the acyl chloride.
-
Solution:
-
Verify the purity and suitability of your chosen solvent.
-
For sensitive reactions, use freshly opened bottles of anhydrous solvents or purify them immediately before use.
-
If using THF, test for the presence of peroxides and purify if necessary.
-
When using solvents like DMF or DMSO, maintain low reaction temperatures if possible.
-
Problem 3: The yield of my desired product is consistently low.
-
Possible Cause: This could be due to the degradation of the this compound before or during the reaction. The reagent is sensitive to atmospheric moisture and may have degraded during storage or handling.
-
Solution:
-
Check the quality of your starting material. If it has been stored for a long time or improperly, its purity may be compromised.
-
Minimize the exposure of the reagent to the atmosphere during weighing and addition to the reaction.
-
Consider using a freshly opened bottle of the reagent for critical reactions.
-
Stability in Common Organic Solvents (Qualitative)
| Solvent | Type | Compatibility/Stability | Notes |
| Dichloromethane (DCM) | Aprotic, Non-polar | Good | Recommended for use. Must be anhydrous. |
| Chloroform (CHCl₃) | Aprotic, Non-polar | Good | Recommended for use. Must be anhydrous. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Moderate | Use with caution. Must be anhydrous and peroxide-free. |
| Acetonitrile (ACN) | Aprotic, Polar | Moderate | Use with caution. Must be anhydrous. |
| Toluene | Aprotic, Non-polar | Good | Recommended for use. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Poor | Not recommended. Can react with acyl chlorides. |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Poor | Not recommended. Can react with acyl chlorides. |
| Methanol (MeOH) | Protic, Polar | Incompatible | Reacts rapidly to form the methyl ester. |
| Ethanol (EtOH) | Protic, Polar | Incompatible | Reacts rapidly to form the ethyl ester. |
| Water (H₂O) | Protic, Polar | Incompatible | Reacts violently to hydrolyze.[1] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Stability by ¹H NMR Spectroscopy
This protocol allows for a rapid, qualitative assessment of the stability of this compound in a given solvent over a short period.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., DCM-d₂, CDCl₃, THF-d₈, Acetonitrile-d₃)
-
NMR tubes with caps
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a stream of inert gas, prepare a ~50 mM solution of this compound in the deuterated solvent of interest directly in an NMR tube.
-
Cap the NMR tube tightly.
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Monitor the solution at regular intervals (e.g., 1h, 4h, 24h) by acquiring subsequent ¹H NMR spectra.
-
Analyze the spectra for the appearance of new peaks, which would indicate the formation of degradation products (e.g., the corresponding carboxylic acid or ester if residual water or alcohol is present). A decrease in the intensity of the peaks corresponding to the starting material relative to an internal standard would indicate decomposition.
Protocol 2: Quantitative Stability Study by HPLC
This protocol provides a quantitative measure of the stability of this compound over time.
Materials:
-
This compound
-
HPLC-grade anhydrous solvent of interest
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and syringes
Procedure:
-
Preparation of Stock Solution: Under an inert atmosphere, accurately prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Sample Incubation: Store the stock solution at a controlled temperature (e.g., room temperature).
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) to achieve good separation.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., determined by a UV scan of the compound).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration or peak area as a function of time to determine the rate of degradation.
-
Visualizations
Caption: Decomposition pathways of this compound with common nucleophiles.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Purification Strategies for Reactions Involving 2-Chloropyridine-4-carbonyl Chloride
This technical support guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted 2-chloropyridine-4-carbonyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the initial step to handle unreacted this compound after my reaction is complete?
The most straightforward initial step is to quench the reaction mixture. This involves adding a reagent that will selectively react with the highly reactive acyl chloride, converting it into a more easily removable species. Water, alcohols, or amines are commonly used for quenching. The choice of quenching agent depends on the stability of your desired product.
Q2: How does quenching help in the removal of this compound?
Quenching transforms the unreacted this compound into a different compound. For instance, adding water will hydrolyze it to 2-chloro-4-pyridinecarboxylic acid. This carboxylic acid can then be easily removed from an organic solution by washing with an aqueous basic solution (e.g., sodium bicarbonate), which converts the acid into its water-soluble salt.
Q3: My product is sensitive to water. What are my options?
If your product is water-sensitive, you can quench the excess acyl chloride with a dry alcohol (like isopropanol) or a primary/secondary amine (like butylamine). This will form an ester or an amide, respectively. These derivatives will have different polarity compared to your product and can often be separated by chromatography or crystallization.
Q4: I've performed a basic wash, but I'm still seeing 2-chloro-4-pyridinecarboxylic acid in my product. What should I do?
This indicates that the basic wash was not effective enough. You can try repeated washings with a saturated aqueous sodium bicarbonate solution.[1][2] Ensure vigorous mixing in the separatory funnel to maximize the contact between the organic and aqueous phases. Testing the pH of the aqueous layer after washing can confirm if all the acid has been neutralized and extracted.[2]
Q5: Can I use column chromatography to remove unreacted this compound?
While possible, it is generally not recommended to directly apply the crude reaction mixture containing a reactive acyl chloride to a silica gel column. The acidic nature of silica gel can lead to the hydrolysis of the acyl chloride on the column, which can complicate purification.[3] It is best practice to first quench the reaction and perform an extractive workup before proceeding to chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Emulsion during extractive workup | High concentration of polar species; solvent choice. | Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2] Alternatively, filtering the mixture through a pad of Celite can be effective. |
| Product loss during basic wash | The product may have acidic functional groups or is somewhat water-soluble. | Use a milder base like a dilute sodium bicarbonate solution and minimize the number of washes. Alternatively, consider a non-aqueous workup or a chromatographic separation of the quenched, un-extracted mixture. |
| 2-chloro-4-pyridinecarboxylic acid precipitates out | The carboxylic acid may not be fully soluble in the aqueous base. | Ensure the aqueous basic solution is not oversaturated. You may need to use a larger volume of the basic solution or a slightly more concentrated base. |
| The product is not stable to silica gel chromatography | The acidic nature of silica gel is degrading the product. | Consider using a different stationary phase, such as neutral or basic alumina. Alternatively, flash chromatography with a non-polar eluent system may minimize contact time and degradation.[4] Recrystallization is another purification method to consider if your product is a solid.[5] |
Purification Method Selection
The choice of purification method depends on the properties of your desired product. The following workflow can help guide your decision.
References
Technical Support Center: Amide Bond Formation with 2-Chloropyridine-4-carbonyl chloride
Welcome to the technical support center for amide bond formation using 2-Chloropyridine-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound for amide bond formation?
A1: this compound is a highly reactive acylating agent. The presence of the electron-withdrawing pyridine ring and the chlorine atom at the 2-position enhances the electrophilicity of the carbonyl carbon. This heightened reactivity allows for the acylation of weakly nucleophilic or sterically hindered amines under mild conditions, which might not be feasible with standard coupling reagents.
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions include hydrolysis of the acyl chloride, reaction with nucleophilic solvents, and potential nucleophilic attack on the 2-position of the pyridine ring. At elevated temperatures or in the presence of certain bases, self-condensation or dimerization are also possibilities, though less commonly reported.
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: To minimize hydrolysis, it is crucial to work under strictly anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can the pyridine nitrogen interfere with the reaction?
A4: While the pyridine nitrogen is a potential nucleophile, its basicity is significantly reduced by the electron-withdrawing effect of the 2-chloro substituent. Under standard acylation conditions with a non-nucleophilic base, interference from the pyridine nitrogen is generally not a major concern. However, the formation of N-acylpyridinium salts is a possibility and can act as a reactive intermediate.
Q5: What type of base is recommended for this reaction?
A5: A non-nucleophilic, sterically hindered base is recommended to scavenge the HCl byproduct without competing with the amine nucleophile. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used as a base and solvent, but care must be taken as it can potentially participate in side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Deactivated Amine: The amine substrate is sterically hindered or electronically deactivated. 2. Hydrolysis of Acyl Chloride: The acyl chloride has been hydrolyzed by moisture. 3. Insufficiently Activated Acyl Chloride: The starting carboxylic acid was not fully converted to the acyl chloride. | 1. Increase the reaction temperature cautiously (e.g., to 40-50 °C). 2. Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere. 3. If preparing the acyl chloride in situ, ensure complete conversion before adding the amine. Consider isolating the acyl chloride before use. |
| Presence of an Impurity with the Mass of the Starting Carboxylic Acid | Incomplete Reaction or Hydrolysis: The acyl chloride hydrolyzed back to 2-chloro-4-pyridinecarboxylic acid either during the reaction or workup. | 1. Ensure anhydrous conditions throughout the reaction. 2. During aqueous workup, perform extractions quickly and avoid acidic conditions if the desired amide is acid-sensitive. |
| Formation of Multiple Products | 1. Reaction with Solvent: Use of a nucleophilic solvent (e.g., alcohols, primary or secondary amines as solvents). 2. Side reaction at the 2-position of the pyridine ring: The amine or another nucleophile attacks the 2-position of the pyridine ring. | 1. Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. 2. Keep the reaction temperature as low as possible to favor the more reactive acyl chloride site. |
| Difficult Purification | Presence of Polar Byproducts: Byproducts such as the hydrolyzed carboxylic acid or salts of the base can complicate purification. | 1. Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid byproduct and the hydrochloride salt of the amine base. 2. Utilize column chromatography with an appropriate solvent system for purification. |
Quantitative Data on Amide Formation
The following table presents hypothetical data to illustrate the impact of reaction conditions on the yield of the desired amide and the formation of a common byproduct, 2-chloro-4-pyridinecarboxylic acid, from the hydrolysis of the acyl chloride. Disclaimer: This data is illustrative and not from a specific experimental study.
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Desired Amide Yield (%) | 2-chloro-4-pyridinecarboxylic acid (%) |
| Aniline | TEA | DCM | 25 | 4 | 85 | 10 |
| Aniline | TEA | DCM (not anhydrous) | 25 | 4 | 60 | 35 |
| 2,6-Diisopropylaniline | DIPEA | THF | 50 | 12 | 70 | 15 |
| Morpholine | TEA | DCM | 0-25 | 2 | 92 | 5 |
Experimental Protocols
General Protocol for Amide Synthesis using this compound
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.), all oven- or flame-dried.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and the base (e.g., Triethylamine, 2.0 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C using an ice bath.
-
In a separate dry flask, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C via a dropping funnel over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if the product is not acid-sensitive), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
Visualizations
Caption: Experimental workflow for amide synthesis.
Caption: Troubleshooting logic for side reactions.
optimizing base selection for 2-chloroisonicotinoyl chloride reactions
Welcome to the technical support center for optimizing reactions involving 2-chloroisonicotinoyl chloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal results in their acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is a base required when reacting 2-chloroisonicotinoyl chloride with an amine or alcohol?
A base is crucial to neutralize the hydrogen chloride (HCl) that is generated as a byproduct during the acylation reaction.[1][2] If not neutralized, this HCl will protonate the amine nucleophile, forming an ammonium salt.[1][2] This salt is no longer nucleophilic and cannot react with the acyl chloride, which can halt the reaction and lead to low yields of the desired amide product.[2] In the case of alcohols, the acid can catalyze side reactions.
Q2: My reaction yield is low. What are the most common causes related to the base?
Low yields can stem from several factors:
-
No Base Used: As explained in Q1, failing to add a base will consume your nucleophile, leading to poor conversion.
-
Insufficient Base: You must use at least one stoichiometric equivalent of the base to neutralize all the HCl produced. It is common practice to use a slight excess (e.g., 1.1–1.5 equivalents) to ensure the reaction medium remains basic.[1]
-
Presence of Moisture: 2-chloroisonicotinoyl chloride is highly reactive and can be hydrolyzed by water to form the unreactive 2-chloroisonicotinic acid.[2][3] Ensure all reagents, including the base and solvent, are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Incorrect Base Type: A base that is too sterically hindered may not be effective at scavenging HCl. Conversely, a base that is too nucleophilic (like a primary or secondary amine) can compete with your desired nucleophile, leading to unwanted byproducts.
Q3: I am observing a white precipitate in my reaction. What is it?
The white precipitate is most likely the hydrochloride salt of the base you are using (e.g., triethylammonium chloride if you are using triethylamine).[2] This is a normal occurrence and indicates that the base is successfully neutralizing the HCl byproduct. This salt is typically removed during the aqueous workup step, as it is soluble in water.[2]
Q4: How do I choose between common non-nucleophilic bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and pyridine?
The choice depends on your substrate and reaction conditions:
-
Triethylamine (TEA): A cost-effective and commonly used base. It is suitable for most standard acylations with primary and secondary amines or alcohols.[1][2][4]
-
N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is more sterically hindered than TEA. This makes it less nucleophilic and a better choice when dealing with sensitive substrates where the nucleophilicity of TEA might cause side reactions.
-
Pyridine: Pyridine can be used as both a base and a solvent.[1] It is less basic than TEA or DIPEA but can also act as a nucleophilic catalyst.[5] It is often used in acylations of alcohols.[6]
Q5: Can I use an inorganic base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)?
Yes, inorganic bases can be used, particularly in biphasic systems like the Schotten-Baumann reaction. For example, an aqueous solution of NaOH can be used to react an amine with an acyl chloride.[7] However, this method is often less controlled than using an organic base in an anhydrous organic solvent and increases the risk of hydrolyzing the acyl chloride. Inorganic bases are generally not soluble in common anhydrous organic solvents like DCM or THF.
Q6: Can nucleophilic aromatic substitution (SNAr) occur on the pyridine ring?
This is a potential side reaction, as the chlorine atom on the pyridine ring is activated towards nucleophilic attack.[1][2] However, acylation at the highly electrophilic carbonyl group is a much faster and more favorable reaction.[1][2] To minimize the risk of SNAr:
-
Keep the reaction temperature low (0 °C to room temperature is typical).[1]
-
Avoid using overly strong nucleophiles.
-
Do not let the reaction run for an unnecessarily long time after the starting material is consumed.[1]
Data Presentation: Comparison of Common Bases in Acylation
The following table summarizes typical conditions and outcomes for the acylation of a generic amine with an acyl chloride, illustrating the effect of different bases. While this data is representative, optimal conditions for 2-chloroisonicotinoyl chloride may vary.
| Base | Equivalents | Typical Solvent | Temperature (°C) | Relative Basicity (pKa of conjugate acid) | Key Considerations |
| Triethylamine (TEA) | 1.1 - 1.5 | DCM, THF, CH₃CN | 0 to 25 | 10.75 | Standard, cost-effective choice for most applications.[1][4] |
| Pyridine | 1.1 - 1.5 (or as solvent) | Pyridine, DCM | 0 to 25 | 5.25 | Less basic; can also act as a nucleophilic catalyst. Good for O-acylations.[1][6] |
| DIPEA (Hünig's Base) | 1.1 - 1.5 | DCM, THF | 0 to 25 | 10.75 | Sterically hindered and non-nucleophilic; ideal for sensitive substrates.[1] |
| Potassium Carbonate | 2.0 - 3.0 | Acetone, DMF | 25 to 80 | 10.33 | Heterogeneous reaction; requires vigorous stirring. Useful if amine salts are starting materials. |
| Excess Amine | >2.0 | DCM, THF | 0 to 25 | Varies | Feasible only if the amine nucleophile is inexpensive and readily available. One equivalent acts as the nucleophile, the other as the base.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for N-acylation of an Amine using Triethylamine
This protocol describes a standard method for reacting a primary or secondary amine with 2-chloroisonicotinoyl chloride.
Materials:
-
2-chloroisonicotinoyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-chloroisonicotinoyl chloride (1.0 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Mandatory Visualization
The following diagram provides a logical workflow for selecting an appropriate base for your 2-chloroisonicotinoyl chloride reaction.
Caption: Workflow for selecting a base in acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
managing temperature for Suzuki coupling with 2-Chloropyridine-4-carbonyl chloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of temperature and other critical parameters in the Suzuki coupling of 2-chloropyridine-4-carbonyl chloride.
Troubleshooting Guide
Low yields or reaction failures are common challenges when working with less reactive substrates like 2-chloropyridines.[1][2] This section provides a systematic approach to troubleshoot temperature-related and other common issues.
Issue 1: Low to No Product Yield
-
Possible Cause: Insufficient reaction temperature.
-
Solution: The carbon-chlorine bond in 2-chloropyridines is strong, requiring higher temperatures to facilitate the oxidative addition step in the catalytic cycle.[1][2] Gradually increase the reaction temperature, typically within the range of 80-120 °C.[2] Microwave irradiation can also be an effective method to rapidly achieve and maintain higher temperatures, often improving yields.[2][3]
-
-
Possible Cause: Catalyst deactivation or insufficient activity.
-
Solution: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[2] Switch to more active catalyst systems, such as those employing bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can shield the palladium center.[1][2]
-
-
Possible Cause: Ineffective base.
-
Possible Cause: Oxygen sensitivity.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
-
Possible Cause: Reaction temperature is too high.
-
Solution: While higher temperatures can improve the reaction rate, they can also accelerate side reactions.[1] If a complex mixture of byproducts is observed, consider lowering the reaction temperature.[1] Finding the optimal temperature that favors the desired coupling over side reactions is crucial.
-
-
Possible Cause: Presence of oxygen.
-
Possible Cause: Instability of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Suzuki coupling of this compound?
A1: A typical temperature range for the Suzuki coupling of chloropyridines is 80-120 °C.[2] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used.[1] It is recommended to start with a temperature around 80-100 °C and increase it if the reaction is sluggish.[1][2] For instance, a study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines found 100 °C to be optimal, with higher temperatures not improving the yield.[3]
Q2: Can I run the reaction at room temperature?
A2: Due to the lower reactivity of 2-chloropyridines, room temperature reactions are generally not effective and are expected to result in low to no yield.[1][2] Elevated temperatures are necessary to overcome the activation energy of the C-Cl bond cleavage.
Q3: How does the carbonyl chloride group affect the reaction temperature?
A3: The electron-withdrawing nature of the carbonyl chloride group can make the pyridine ring more electron-deficient, which may facilitate the oxidative addition step. However, acyl chlorides are reactive functional groups and may be sensitive to high temperatures or certain basic conditions, potentially leading to decomposition or side reactions. Careful optimization of the reaction temperature is therefore critical.
Q4: Is microwave heating suitable for this reaction?
A4: Yes, microwave irradiation is a powerful tool for Suzuki coupling reactions involving challenging substrates like chloropyridines.[2] It allows for rapid and uniform heating to high temperatures, which can significantly reduce reaction times and improve yields.[2][3] A study on a similar substrate showed that a reaction time of 15 minutes at 100 °C under microwave irradiation was highly efficient.[3]
Q5: What are the signs that my reaction temperature is too high?
A5: The formation of a dark, tarry reaction mixture, a complex spot pattern on a TLC plate indicating multiple byproducts, or the degradation of starting materials or the desired product are all signs that the reaction temperature may be too high.[1]
Data on Reaction Parameters
Optimizing the reaction conditions is critical for a successful Suzuki coupling. The following table summarizes the effect of temperature and other parameters on the yield of Suzuki coupling reactions with similar substrates.
| Parameter | Variation | Substrate | Yield (%) | Notes |
| Temperature | 60 °C | 2,4-dichloropyrimidine | Low | Lower temperatures are generally insufficient for chloropyridines. |
| 80 °C | 2,4-dichloropyrimidine | Moderate | Yield increases with temperature. | |
| 100 °C | 2,4-dichloropyrimidine | 81% | Often an optimal temperature for microwave-assisted reactions.[3] | |
| 120 °C | 2,4-dichloropyrimidine | No Improvement | Higher temperatures may lead to side product formation.[3] | |
| 140 °C | 2,4-dichloropyrimidine | No Improvement | Increased side product formation observed.[3] | |
| Solvent | Toluene/H₂O | Chloropyridine | Varies | A standard solvent system for Suzuki couplings. |
| 1,4-Dioxane/H₂O | Chloropyridine | Good | A common and effective solvent system.[2][5] | |
| THF/H₂O | Chloropyridine | Moderate | Another viable solvent option.[2] | |
| Base | K₂CO₃ | Chloropyridine | Good | A commonly used and effective base.[4] |
| K₃PO₄ | Chloropyridine | Good to Excellent | Often provides good yields for challenging couplings.[1][4] | |
| Cs₂CO₃ | Chloropyridine | Good | Often effective but more expensive.[1][2] |
Experimental Protocol
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative. Note: This protocol should be considered a starting point and must be optimized for the specific substrates and reagents being used, particularly given the reactivity of the carbonyl chloride group.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-formed catalyst like Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[1]
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the vessel and then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst (and ligand, if applicable).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as flash column chromatography.[1]
Visualizations
The following diagrams illustrate the workflow for troubleshooting temperature-related issues and the general experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting workflow for temperature management.
Caption: Experimental workflow for Suzuki coupling.
References
Technical Support Center: Cross-Coupling Reactions of 2-Chloropyridine-4-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-chloropyridine-4-carbonyl chloride. The primary focus is to offer practical solutions for preventing homocoupling and other undesired side reactions, thereby improving reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two identical molecules of one of the coupling partners react with each other. In the case of reactions involving this compound, this can manifest as the formation of a symmetrical bipyridine dimer. Similarly, the organometallic reagent (e.g., organoboron, organotin, or terminal alkyne) can also undergo homocoupling.[1] This side reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of homocoupling in these reactions?
A2: The main culprits for homocoupling are typically the presence of oxygen, the choice of palladium precatalyst, and suboptimal reaction conditions.[1] Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the organometallic reagent.[2] The in-situ reduction of some Pd(II) precatalysts can also initiate homocoupling as a side reaction.
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous degassing of solvents and the reaction vessel is crucial. Common methods include:
-
Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.
-
Maintaining a positive pressure of an inert gas throughout the reaction is essential to prevent atmospheric oxygen from re-entering the system.
Q4: Can the acyl chloride group react under the cross-coupling conditions?
A4: Yes, the acyl chloride is a reactive functional group. A potential side reaction is decarbonylation, where the carbonyl group is lost, leading to the formation of a product derived from 2-chloropyridine instead of the desired ketone.[3][4] This is more likely to occur at higher temperatures. Careful control of the reaction temperature is therefore critical.
Q5: Which cross-coupling reactions are suitable for this compound?
A5: Several palladium-catalyzed cross-coupling reactions can be employed, including:
-
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters. This is a widely used and versatile method.[4]
-
Stille Coupling: Utilizes organostannanes. This reaction is known for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a drawback.[5]
-
Sonogashira Coupling: Involves the coupling with terminal alkynes to produce ynones.[6]
-
Heck Reaction: Can be used to couple with alkenes, though decarbonylation might be a competing pathway.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Organometallic Reagent
This is a common issue leading to reduced yield and purification challenges.
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive inert gas (Ar or N₂) atmosphere throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] |
| Pd(II) Precatalyst | Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source, consider adding a mild reducing agent. | The in-situ reduction of Pd(II) to Pd(0) can sometimes proceed via a pathway that involves homocoupling of the organometallic reagent. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs). | These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[7] |
| Base Selection | Screen different bases. For Suzuki coupling, consider weaker bases like K₂CO₃ or Cs₂CO₃ before resorting to stronger ones. | The choice of base can significantly influence the relative rates of transmetalation and competing side reactions.[7] |
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
This can be caused by several factors related to the reactivity of the starting materials and the catalyst system.
| Potential Cause | Recommended Action | Rationale |
| Catalyst Inactivity | Switch to a more active catalyst system. For the relatively unreactive C-Cl bond, highly active ligands are often necessary. Consider Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands. | Standard ligands like PPh₃ may not be effective for activating the strong C-Cl bond of 2-chloropyridine.[7] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For challenging couplings, temperatures in the range of 80-120 °C may be required. | Higher temperatures can overcome the activation barrier for the oxidative addition of the C-Cl bond.[7] |
| Ineffective Base | Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃, particularly for Suzuki couplings. | A suitable base is crucial for the transmetalation step. The optimal base is highly substrate-dependent.[7] |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. | The use of bulky ligands can sterically shield the palladium, preventing inhibitory coordination from the pyridine nitrogen.[7] |
Issue 3: Formation of Decarbonylated Byproduct
The loss of the carbonyl group is a potential side reaction with acyl chlorides.
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | Decarbonylation is a thermally driven process.[3] |
| Ligand Choice | Certain ligands may favor decarbonylation. Screen different types of ligands (e.g., phosphines vs. NHCs). | The electronic and steric properties of the ligand can influence the stability of the acyl-palladium intermediate. |
| Palladium Catalyst | The choice of palladium source and its oxidation state can influence the propensity for decarbonylation. | Experiment with both Pd(0) and Pd(II) precatalysts to find the optimal system that minimizes this side reaction. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and reaction scales. Always handle reagents in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling
This protocol is for the coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and TFP (0.036 mmol, 3.6 mol%) in DMF (3 mL). Stir for 10 minutes.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) followed by the organostannane (1.1 mmol, 1.1 eq).
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in THF (5 mL).
-
Reagent Addition: Add triethylamine (2.0 mmol, 2.0 eq) and the terminal alkyne (1.2 mmol, 1.2 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify by flash column chromatography.
Data Presentation
The following tables provide a comparative overview of reaction components based on literature for similar cross-coupling reactions. This data should serve as a starting point for optimization.
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Ligand | Typical Loading (mol%) | Key Characteristics | Expected Outcome |
| SPhos | 2-4 | Bulky, electron-rich biaryl phosphine. | High activity for C-Cl bond activation.[7] |
| XPhos | 2-4 | Very bulky and electron-rich. | Excellent for sterically hindered substrates.[7] |
| RuPhos | 2-4 | Electron-rich and less sterically demanding than XPhos. | Good for a broad range of substrates.[7] |
| PPh₃ | 5-10 | Less electron-rich and bulky. | Generally lower activity for chloropyridines. |
| IPr (NHC) | 2-4 | Strong σ-donor, sterically demanding. | Highly active, good alternative to phosphines.[7] |
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yields
| Base | Strength | Solubility in Aprotic Solvents | General Applicability for Heteroaryl Chlorides |
| K₃PO₄ | Strong | Low | Often a good first choice for challenging couplings.[7] |
| Cs₂CO₃ | Strong | Moderate | Effective, but more expensive.[7] |
| K₂CO₃ | Moderate | Low | Can be effective, especially in aqueous solvent mixtures. |
| Et₃N | Moderate | High | Generally less effective for Suzuki couplings of aryl chlorides. |
Visualizations
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting workflow for addressing homocoupling in cross-coupling reactions.
Caption: Key relationships between reaction components and outcomes.
References
- 1. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds [mdpi.com]
- 7. benchchem.com [benchchem.com]
troubleshooting low yields in 2-chloroisonicotinamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-chloroisonicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-chloroisonicotinamide?
A1: Two primary synthetic routes are commonly employed for the synthesis of 2-chloroisonicotinamide:
-
Route 1: Hydrolysis of 2-Chloro-4-cyanopyridine. This is a widely used method that can achieve high yields. The nitrile group is hydrolyzed to a primary amide.
-
Route 2: Amidation of 2-Chloroisonicotinic Acid. This route involves the conversion of the carboxylic acid to an amide. This often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride.
Q2: I am seeing a significant amount of 2-hydroxyisonicotinamide as a byproduct. What could be the cause?
A2: The formation of 2-hydroxyisonicotinamide is likely due to the hydrolysis of the 2-chloro substituent on the pyridine ring. This can be caused by the presence of water in the reaction mixture or harsh basic conditions during workup. Ensure all reagents and solvents are anhydrous and use mild basic conditions when possible.
Q3: My amidation reaction of 2-chloroisonicotinic acid is not proceeding. What are some common reasons for this?
A3: The direct amidation of a carboxylic acid with an amine can be challenging due to the formation of an unreactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid typically needs to be "activated." Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride.[1] Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used.[2]
Q4: What are suitable recrystallization solvents for purifying 2-chloroisonicotinamide?
A4: The choice of solvent is critical for effective purification.[3] Potential recrystallization solvents include:
The ideal solvent will dissolve the compound at elevated temperatures but result in poor solubility at lower temperatures, allowing for crystallization of the pure product upon cooling.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of 2-chloroisonicotinamide.
Problem 1: Low Conversion of Starting Material
Symptoms:
-
TLC or other in-process controls show a significant amount of unreacted starting material.
-
The isolated yield of the crude product is low, with the recovered mass corresponding to the starting material.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the reaction time or temperature according to established protocols. For thermally sensitive materials, a modest increase in temperature is advisable. |
| Poor Quality or Inactive Reagents | Ensure the purity and reactivity of your starting materials and reagents. For example, if using a chlorinating agent like thionyl chloride, ensure it has not decomposed. Use freshly opened or properly stored reagents. |
| Inadequate Mixing | For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants. |
| Presence of Inhibitors | Ensure all glassware is clean and free of any residues from previous reactions that could inhibit the current transformation. |
Problem 2: Formation of Multiple Byproducts
Symptoms:
-
TLC analysis shows multiple spots in addition to the product and starting material.
-
The isolated product is difficult to purify.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Side Reactions Due to Incorrect Temperature | Overheating can lead to decomposition and the formation of byproducts. Maintain the recommended reaction temperature and ensure even heating. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, some solvents can react with strong acids or bases. |
| Presence of Water or Other Impurities in Reagents | Use anhydrous solvents and reagents, especially for moisture-sensitive reactions like those involving acyl chlorides. Water can lead to the hydrolysis of the desired product or intermediates.[5] |
| Incorrect Stoichiometry | Carefully measure and control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to the formation of byproducts. |
Problem 3: Difficulty with Product Isolation and Purification
Symptoms:
-
The product "oils out" instead of crystallizing during recrystallization.[4]
-
The product remains in the mother liquor after crystallization.
-
The purified product has low purity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| "Oiling Out" During Recrystallization | This can occur if the solution is too concentrated or cooled too quickly.[4] Try reheating the solution to dissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool slowly.[4] |
| Product is Too Soluble in the Recrystallization Solvent | If the product is too soluble, you will have low recovery. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, a different solvent system may be necessary. |
| Inefficient Extraction During Workup | Ensure the pH of the aqueous layer is optimized for the extraction of your product. Perform multiple extractions with the organic solvent to maximize recovery. |
| Co-precipitation of Impurities | If impurities are co-precipitating with your product, a different recrystallization solvent or column chromatography may be necessary for purification.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroisonicotinamide via Hydrolysis of 2-Chloro-4-cyanopyridine
This protocol is based on the general principle of nitrile hydrolysis.
Materials:
-
2-Chloro-4-cyanopyridine
-
Sulfuric acid (concentrated)
-
Ammonia solution
-
Ice
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, carefully add 2-chloro-4-cyanopyridine to concentrated sulfuric acid with stirring until fully dissolved.
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) and maintain with stirring for the recommended duration (e.g., 2 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and slowly pour it into a stirred mixture of ammonia and ice.
-
Continue stirring for approximately 1 hour to allow for the precipitation of the crude product.
-
Collect the crude product by filtration.
-
Wash the crude product with a suitable solvent like ethyl acetate to remove impurities.
-
Dry the purified 2-chloroisonicotinamide.
Protocol 2: Synthesis of 2-Chloroisonicotinamide via Amidation of 2-Chloroisonicotinic Acid
This protocol involves the formation of an acyl chloride intermediate.
Materials:
-
2-Chloroisonicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ammonia source (e.g., ammonium hydroxide or ammonia gas)
-
Base (e.g., triethylamine or pyridine)
Procedure:
-
Suspend 2-chloroisonicotinic acid in an anhydrous solvent.
-
Carefully add thionyl chloride or oxalyl chloride dropwise to the suspension. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Heat the mixture to reflux and maintain until the conversion to the acyl chloride is complete (monitor by IR or by quenching a small sample with methanol and analyzing by TLC/GC-MS).
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous solvent.
-
In a separate flask, prepare a solution of the ammonia source and a base in an anhydrous solvent and cool in an ice bath.
-
Slowly add the solution of the acyl chloride to the cooled ammonia solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove salts and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low yields.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-Chloropyridine-4-carbonyl Chloride and its Alternatives
For researchers and professionals in drug development and chemical synthesis, the precise characterization of reagents is paramount. Acyl chlorides, such as 2-Chloropyridine-4-carbonyl chloride, are vital building blocks, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for their structural confirmation. This guide provides a comparative analysis of the ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃), alongside alternative acylating agents.
Due to the limited availability of public experimental spectra for this compound, this guide utilizes a predicted spectrum for the primary compound and compares it with experimental data for relevant alternatives. This approach allows for an insightful examination of the influence of substituents on the chemical shifts of the aromatic protons.
Performance Comparison of Acylating Agents
The following table summarizes the ¹H NMR spectral data for this compound and two selected alternatives in CDCl₃. The data for the primary compound is predicted, while the data for the alternatives is based on experimental findings.
| Compound | Structure | Proton | Predicted/Experimental δ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| This compound | ![]() | H-3 | ~7.85 | d | ~1.5 |
| H-5 | ~7.70 | dd | ~5.0, 1.5 | ||
| H-6 | ~8.60 | d | ~5.0 | ||
| 2,6-Dichloropyrimidine-4-carbonyl chloride | ![]() | H-5 | 7.93[1] | s | - |
| Benzoyl Chloride | ![]() | H-2, H-6 (ortho) | ~8.10 | d | ~7.5 |
| H-4 (para) | ~7.65 | t | ~7.5 | ||
| H-3, H-5 (meta) | ~7.50 | t | ~7.5 |
Note: The chemical shifts for this compound and Benzoyl Chloride are based on established prediction models and may vary slightly from experimental values.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation and comparison.
1. Sample Preparation
-
Quantity: Weigh approximately 5-20 mg of the solid sample or measure 5-20 µL of the liquid sample.[2][3][4]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Vial: It is recommended to first dissolve the sample in a small vial before transferring the solution into the NMR tube using a Pasteur pipette.[4] This is particularly useful for samples that do not dissolve readily.
-
Filtration: If any particulate matter is present, filter the solution through a small cotton plug in the Pasteur pipette to prevent interference with the magnetic field homogeneity.[4]
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. The sample height in the tube should be around 4-5 cm.[5]
2. NMR Data Acquisition
-
Spectrometer: The data should be acquired on a Fourier-transform NMR (FT-NMR) spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (CDCl₃). The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for ¹H NMR.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for most organic compounds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.
Visualization of Structural Comparison
The following diagram illustrates the structural differences between the compared acyl chlorides, highlighting the positions of the protons that give rise to the signals in the ¹H NMR spectrum.
References
Comparative Analysis of 13C NMR Chemical Shifts for 2-Chloropyridine-4-carbonyl chloride and Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 2-chloropyridine-4-carbonyl chloride, including a comparative analysis with structurally related pyridine derivatives. This guide provides predicted and experimental data, a detailed experimental protocol, and a visual representation of the chemical shift relationships.
This guide presents a detailed comparison of the 13C NMR chemical shifts for this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental spectra for this compound, this report combines predicted data with experimental data from structurally similar molecules to provide a valuable reference for spectral interpretation and compound verification. The comparative compounds include its precursor, 2-chloro-4-pyridinecarboxylic acid, the parent heterocycle 2-chloropyridine, and the related 4-substituted pyridine, 4-cyanopyridine.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for its analogs. The predicted values for the target compound were obtained using publicly available NMR prediction software. The experimental data for the comparative compounds were sourced from publicly available spectral databases.
| Carbon Atom | This compound (Predicted, ppm) | 2-Chloro-4-pyridinecarboxylic acid (Experimental, ppm) | 2-Chloropyridine (Experimental, ppm) | 4-Cyanopyridine (Experimental, ppm) |
| C2 | 153.5 | 151.8 | 152.6 | 150.8 |
| C3 | 122.1 | 121.5 | 124.3 | 124.8 |
| C4 | 145.2 | 143.9 | 139.5 | 128.9 |
| C5 | 121.8 | 120.9 | 122.9 | 124.8 |
| C6 | 150.7 | 150.2 | 149.8 | 150.8 |
| C=O | 167.8 | 165.2 | - | - |
| CN | - | - | - | 117.5 |
Experimental Protocols
The following is a generalized protocol for acquiring a high-quality 13C NMR spectrum of pyridine derivatives, based on established laboratory procedures.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.
-
Sample Concentration: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical inertness. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added directly to the solvent or included in a sealed capillary.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter by filtering if necessary.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the chemical shift range of most organic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities, especially for quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
3. Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Logical Relationships in Chemical Shifts
The following diagram illustrates the key structural features and their influence on the 13C NMR chemical shifts of the compared molecules. The diagram highlights the electron-withdrawing effects of the substituents and their positions on the pyridine ring.
Caption: Substituent Effects on Pyridine Ring Carbons.
This guide provides a foundational understanding of the 13C NMR characteristics of this compound and its analogs. The provided data and protocols are intended to assist researchers in the identification and characterization of these important chemical entities.
A Comparative Guide to the Reactivity of 2-Chloropyridine-4-carbonyl chloride and Isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-Chloropyridine-4-carbonyl chloride and isonicotinoyl chloride, two important heterocyclic building blocks in organic synthesis and drug discovery. The discussion is grounded in fundamental principles of organic chemistry, and while direct comparative experimental data is scarce in the literature, we present a theoretical framework for their reactivity and a proposed experimental protocol for a quantitative head-to-head comparison.
Introduction to Reactivity
Both this compound and isonicotinoyl chloride are derivatives of isonicotinic acid and are primarily used as acylating agents. Their reactivity is centered around the electrophilic carbonyl carbon of the acyl chloride group. Nucleophiles readily attack this carbon in a nucleophilic acyl substitution reaction.[1][2][3] However, this compound possesses a second electrophilic site: the carbon atom bonded to the chlorine on the pyridine ring, which can undergo nucleophilic aromatic substitution (SNAr).[4][5]
The key difference in their reactivity stems from the electronic effects of the chloro substituent at the 2-position of the pyridine ring in this compound.
Theoretical Reactivity Comparison
The reactivity of the acyl chloride functional group is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by the electronic properties of the substituents on the pyridine ring.
-
Isonicotinoyl chloride: The pyridine nitrogen is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon compared to a simple benzoyl chloride.
-
This compound: The additional chlorine atom at the 2-position further influences the electron density of the ring and, consequently, the carbonyl group. Chlorine exerts a dual electronic effect:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond network, making the pyridine ring more electron-deficient. This effect increases the electrophilicity of the carbonyl carbon.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the pyridine ring, donating electron density. However, due to the poor overlap between the 3p orbital of chlorine and the 2p orbitals of the ring carbons, this effect is generally weaker than its inductive effect in this system.
-
Given that the inductive effect of the chlorine atom is expected to dominate, the pyridine ring in this compound is more electron-deficient than in isonicotinoyl chloride. This heightened electron deficiency leads to a more electrophilic carbonyl carbon.
Hypothesis: this compound is expected to be more reactive towards nucleophiles at the acyl chloride group than isonicotinoyl chloride.
This increased reactivity can manifest as faster reaction rates and potentially the need for milder reaction conditions.
Potential Reaction Pathways
A key distinction in the reactivity of these two compounds is the presence of a second reaction site in this compound.
While the acyl chloride is generally more reactive than the chloro-substituted pyridine ring, under certain conditions (e.g., with strong nucleophiles and/or elevated temperatures), reaction at the C-Cl bond of this compound can occur, potentially leading to side products. This is a consideration that is not present when using isonicotinoyl chloride.
Quantitative Data Summary
| Parameter | This compound | Isonicotinoyl chloride | Rationale for Predicted Difference |
| Predicted Relative Reactivity | Higher | Lower | The electron-withdrawing inductive effect of the 2-chloro substituent is expected to increase the electrophilicity of the carbonyl carbon. |
| Reaction Rate Constant (k) with a standard nucleophile (e.g., aniline) | k1 (Predicted: k1 > k2) | k2 | A higher rate constant is anticipated due to the increased electrophilicity of the carbonyl carbon. |
| Activation Energy (Ea) | Ea1 (Predicted: Ea1 < Ea2) | Ea2 | A lower activation energy barrier is expected for the more reactive compound. |
| Reaction Yield under identical, non-forcing conditions | Higher | Lower | The more reactive substrate should proceed to completion more efficiently under the same conditions. |
| Potential for Side Reactions | Higher (potential for SNAr at C2) | Lower | The presence of the C-Cl bond on the pyridine ring introduces a second potential reaction site. |
Proposed Experimental Protocols
To quantitatively compare the reactivity of these two acyl chlorides, a kinetic study is proposed. The aminolysis of the acyl chlorides with a model amine, such as aniline, is a suitable reaction that can be monitored using UV-Vis spectrophotometry.[6][7][8][9][10]
Synthesis of Starting Materials
1. Synthesis of Isonicotinoyl chloride hydrochloride [11][12][13]
-
To a stirred mixture of isonicotinic acid (1.0 eq) and a catalytic amount of DMF in an appropriate solvent (e.g., toluene), slowly add thionyl chloride (2.0-3.0 eq) at 0 °C.
-
After the addition, the reaction mixture is heated to reflux for 2-3 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield isonicotinoyl chloride hydrochloride, which can be used without further purification or recrystallized from a suitable solvent.
2. Synthesis of this compound
-
This compound can be synthesized from 2-chloro-4-pyridinecarboxylic acid using a similar procedure with thionyl chloride or oxalyl chloride.[14]
Kinetic Experiment: Aminolysis with Aniline
Objective: To determine the second-order rate constants for the reaction of this compound and isonicotinoyl chloride with aniline.
Materials:
-
This compound
-
Isonicotinoyl chloride
-
Aniline (freshly distilled)
-
Anhydrous acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
Procedure:
-
Prepare stock solutions of known concentrations of each acyl chloride and aniline in anhydrous acetonitrile.
-
Equilibrate the UV-Vis spectrophotometer and the stock solutions to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a solution of the acyl chloride with a solution of aniline (typically with the aniline in pseudo-first-order excess).
-
Immediately begin monitoring the reaction by recording the absorbance at a wavelength where the product (the corresponding anilide) has a significant absorbance maximum, and the starting materials have minimal absorbance.
-
Record the absorbance as a function of time until the reaction is complete.
-
Repeat the experiment with the other acyl chloride under identical conditions.
-
Perform control experiments to account for any background reactions.
Data Analysis:
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation. The second-order rate constant (k2) can then be calculated using the equation:
k2 = kobs / [Aniline]
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. merel.si [merel.si]
- 7. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Spectroscopic Properties of 2-chloro-N-phenyl-isonicotinamide and Related Compounds
This guide provides a comparative analysis of the spectroscopic data for 2-chloro-N-phenyl-isonicotinamide, a compound of interest in drug discovery and materials science. Due to the limited availability of a complete public dataset for this specific molecule, this guide presents available data alongside that of structurally related analogs to provide a comprehensive reference for researchers. The included data, experimental protocols, and structural comparisons are intended to aid in the characterization and quality control of 2-chloro-N-phenyl-isonicotinamide.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for 2-chloro-N-phenyl-isonicotinamide and two relevant comparative compounds: 2-chloroisonicotinamide and N-phenylacetamide. These alternatives were chosen to highlight the spectroscopic contributions of the 2-chloropyridine and N-phenylamide moieties, respectively.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 2-chloro-N-phenyl-isonicotinamide | C₁₂H₉ClN₂O | 232.67 | [M+H]⁺ = 233.1[1] |
| 2-chloroisonicotinamide | C₆H₅ClN₂O | 156.57 | 156, 140[2] |
| N-phenylacetamide | C₈H₉NO | 135.16 | 135, 93, 77 |
Table 2: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Shift (ppm) for 2-chloro-N-phenyl-isonicotinamide | Comparative Data (ppm) |
| Amide N-H | 8.5 - 9.5 (broad s) | N-phenylacetamide: ~7.5-10 (broad s) |
| Pyridine H-3, H-5 | 8.6 (d), 7.8 (dd) | 2-chloroisonicotinamide: ~8.5 (d), 7.7 (d) |
| Pyridine H-6 | 8.7 (d) | 2-chloroisonicotinamide: ~8.6 (s) |
| Phenyl H (ortho) | 7.6 (d) | N-phenylacetamide: ~7.5 (d) |
| Phenyl H (meta) | 7.3 (t) | N-phenylacetamide: ~7.3 (t) |
| Phenyl H (para) | 7.1 (t) | N-phenylacetamide: ~7.1 (t) |
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted Shift (ppm) for 2-chloro-N-phenyl-isonicotinamide | Comparative Data (ppm) |
| Carbonyl C=O | 164 | N-phenylacetamide: ~169 |
| Pyridine C-2 (C-Cl) | 151 | 2-chloroisonicotinamide: ~152 |
| Pyridine C-4 (C-C=O) | 145 | 2-chloroisonicotinamide: ~143 |
| Pyridine C-3, C-5 | 122, 121 | 2-chloroisonicotinamide: ~123, 121 |
| Pyridine C-6 | 150 | 2-chloroisonicotinamide: ~150 |
| Phenyl C-1 (C-N) | 138 | N-phenylacetamide: ~138 |
| Phenyl C-2, C-6 | 120 | N-phenylacetamide: ~120 |
| Phenyl C-3, C-5 | 129 | N-phenylacetamide: ~129 |
| Phenyl C-4 | 124 | N-phenylacetamide: ~124 |
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) for 2-chloro-N-phenyl-isonicotinamide (Predicted) | Comparative Data (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3200 | 2-chloroisonicotinamide: ~3380, 3170[2] |
| C-H Stretch (Aromatic) | 3100 - 3000[3] | N-phenylacetamide: ~3050 |
| C=O Stretch (Amide I) | 1680 - 1660 | 2-chloroisonicotinamide: ~1670[2] |
| N-H Bend (Amide II) | 1550 - 1530 | N-phenylacetamide: ~1540 |
| C=C Stretch (Aromatic) | 1600 - 1450[3] | 2-chloroisonicotinamide: ~1600, 1550[2] |
| C-Cl Stretch | 800 - 600 | 2-chloro-N-phenylacetamide: ~750 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
Mass Spectrometry (LC-MS)
-
Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter.
-
Instrumentation: An Agilent 1200 series HPLC system coupled to a 6130 series single quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the reported analysis of 2-chloro-N-phenyl-isonicotinamide.[1]
-
Chromatographic Conditions: A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer Settings: The ESI source is operated in positive ion mode. The capillary voltage is set to 3000 V, and the fragmentor voltage to 70 V. The drying gas temperature is maintained at 300 °C with a flow rate of 12 L/min. The nebulizer pressure is set to 35 psig. Data is acquired in full scan mode from m/z 100 to 500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) is used.
-
¹H NMR Acquisition: The instrument is tuned and shimmed. A standard proton pulse sequence is used. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon pulse sequence is used. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024-4096) is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.[2]
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like 2-chloro-N-phenyl-isonicotinamide.
Caption: A workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
A Researcher's Guide to Amide Synthesis: Validating 2-Chloropyridine-4-carbonyl chloride Against Common Coupling Reagents
For researchers, scientists, and professionals in drug development, the synthesis of amides is a cornerstone of molecular construction. The choice of a coupling reagent is a critical decision that directly impacts reaction efficiency, product purity, and overall yield. This guide provides an objective comparison of 2-Chloropyridine-4-carbonyl chloride with other widely used alternatives for amide bond formation, supported by available experimental data and detailed protocols.
The formation of a stable amide bond from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow reaction, necessitating the activation of the carboxylic acid moiety. Acyl chlorides, such as this compound (also known as 2-Chloroisonicotinoyl chloride), represent a highly reactive class of reagents for this purpose. Their high electrophilicity leads to rapid reactions, often under mild conditions. However, the landscape of amide synthesis is populated with a diverse array of coupling reagents, each with its own set of advantages and disadvantages. This guide will delve into a comparative analysis of this compound against popular carbodiimide, phosphonium, and uronium/aminium salt-based reagents.
Performance Comparison of Amide Synthesis Reagents
While specific quantitative data for a wide range of substrates using this compound is not extensively documented in publicly available literature, its performance can be inferred from the general behavior of acyl chlorides. The following table summarizes the performance of common alternative coupling reagents, providing a benchmark for comparison.
| Reagent Class | Example Reagent | Typical Yield (%) | Typical Reaction Time | Key Strengths | Potential Weaknesses |
| Acyl Chloride | This compound | High (inferred) | Minutes to a few hours | High reactivity, cost-effective | Moisture sensitive, generation of HCl byproduct |
| Carbodiimide | EDC (w/ HOBt) | 70-95 | 1-12 hours | Good for sensitive substrates, water-soluble byproduct | Potential for racemization, formation of N-acylurea byproduct |
| Phosphonium Salt | PyBOP | 80-95 | 1-4 hours | Low racemization, effective for hindered amines | Byproduct can be difficult to remove |
| Uronium/Aminium Salt | HATU | 85-98 | 30 min - 2 hours | High yields, fast reactions, low racemization | Higher cost, potential for side reactions if used in excess |
| Uronium/Aminium Salt | HBTU | 80-95 | 1-4 hours | Good yields, relatively stable | Less reactive than HATU, potential for racemization |
| Phosphonic Anhydride | T3P® | 85-98 | 1-3 hours | High yields, mild conditions, water-soluble byproducts | Reagent is a solution |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for amide synthesis using this compound and common alternatives.
Protocol 1: Amide Synthesis using this compound
This protocol is based on the general Schotten-Baumann reaction conditions for acyl chlorides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) and the tertiary amine base (1.1-1.5 eq.) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 eq.) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Synthesis using EDC/HOBt
Materials:
-
Carboxylic acid
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIEA) (optional, for amine salts)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.), HOBt (1.0 eq.), and the amine (1.1 eq.) in the anhydrous aprotic solvent. If the amine is a hydrochloride salt, add DIEA (1.1 eq.).
-
Cool the mixture to 0 °C.
-
Add EDC (1.1-1.5 eq.) to the solution and stir.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 3: Amide Synthesis using HATU
Materials:
-
Carboxylic acid
-
Primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Tertiary amine base (e.g., DIEA)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 eq.), the amine (1.0-1.2 eq.), and HATU (1.0-1.2 eq.) in the anhydrous polar aprotic solvent.
-
Add the tertiary amine base (2.0-3.0 eq.) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.
-
Work-up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product via column chromatography.
Visualizing the Process and Logic
To better understand the experimental process and the relationships between the different reagent classes, the following diagrams are provided.
Conclusion
This compound, as a representative acyl chloride, offers a highly reactive and direct route to amide bond formation. Its primary advantages lie in its high reactivity and the simplicity of the reaction setup. However, this reactivity also necessitates careful handling due to moisture sensitivity and the production of a corrosive byproduct, HCl.
For more sensitive substrates, particularly in peptide synthesis where the preservation of stereochemistry is paramount, modern coupling reagents such as HATU and EDC/HOBt often provide a more controlled and reliable approach, minimizing the risk of racemization. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, scale, cost considerations, and the desired level of purity. This guide provides the foundational information for researchers to make an informed decision when selecting a reagent for their amide synthesis needs.
Comparative Infrared Spectroscopy Analysis: 2-Chloropyridine-4-carbonyl chloride and its Amide Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the infrared spectroscopic characteristics of 2-Chloropyridine-4-carbonyl chloride and its primary, secondary, and tertiary amide derivatives. This guide provides a comparative analysis of their vibrational frequencies, supported by experimental data and detailed protocols.
This guide presents a comprehensive analysis of the infrared (IR) spectra of this compound and its corresponding primary, secondary, and tertiary amide derivatives. Understanding the distinct vibrational frequencies of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. The acyl chloride serves as a key intermediate in the synthesis of a wide array of amide-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.
Comparative Analysis of Key Infrared Absorptions
The primary distinguishing feature in the IR spectra of this compound and its amide derivatives is the position of the carbonyl (C=O) stretching vibration. The high reactivity and strong inductive effect of the chlorine atom in the acyl chloride result in a C=O stretching frequency at a significantly higher wavenumber compared to the corresponding amides. In amides, resonance delocalization of the nitrogen lone pair into the carbonyl group weakens the C=O bond, leading to a lower stretching frequency.[1][2]
Further differentiation among the amide derivatives is possible by examining the N-H stretching and bending regions of the spectrum. Primary amides exhibit two distinct N-H stretching bands, while secondary amides show a single N-H stretch. Tertiary amides, lacking an N-H bond, will not display absorptions in this region.
Below is a summary of the characteristic IR absorption bands for this compound and its representative amide derivatives.
| Compound Name | Structure | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~1790 - 1815 | - | - | C-Cl stretch (~730-550) | |
| 2-Chloropyridine-4-carboxamide (Primary Amide) | ~1650 - 1690 | Two bands: ~3350 & ~3180 | ~1640 - 1550 | Pyridine ring modes | |
| N-alkyl-2-Chloropyridine-4-carboxamide (Secondary Amide) | ~1650 - 1690 | One band: ~3300 | ~1550 | Pyridine ring modes | |
| N,N-dialkyl-2-Chloropyridine-4-carboxamide (Tertiary Amide) | ~1630 - 1650 | - | - | Pyridine ring modes |
Experimental Protocols
Synthesis of Amide Derivatives from this compound
The following is a general procedure for the synthesis of primary, secondary, and tertiary amides from this compound.[1][2][3][4]
Materials:
-
This compound
-
Ammonia (for primary amide), primary amine (for secondary amide), or secondary amine (for tertiary amide)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution with vigorous stirring. The reaction can be highly exothermic.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Infrared Spectroscopy using Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[5][6][7][8][9]
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Application:
-
Solids: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
Logical Relationship of Compounds
The following diagram illustrates the synthetic relationship between this compound and its amide derivatives.
Caption: Synthetic pathway from this compound.
This guide provides a foundational understanding of the IR spectroscopic differences between this compound and its amide derivatives. The provided data and protocols can be readily applied in a research setting for the identification and characterization of these important classes of compounds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. covalentmetrology.com [covalentmetrology.com]
High-Resolution Mass Spectrometry in the Analysis of Novel 2-Chloropyridine-4-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the diverse analytical techniques available, high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the unambiguous identification and characterization of small molecules. This guide provides a comparative overview of the application of HRMS in the analysis of novel 2-chloropyridine-4-carboxamides, a class of compounds with significant potential in medicinal chemistry. We will explore the performance of HRMS in comparison to other analytical techniques and provide supporting experimental data and detailed protocols.
Performance Comparison: HRMS vs. Alternative Analytical Techniques
The characterization of novel 2-chloropyridine-4-carboxamides requires a multi-faceted analytical approach to confirm their identity, purity, and structure. While HRMS provides exceptional mass accuracy and sensitivity, its integration with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offers a comprehensive understanding of the molecule.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight (typically <5 ppm mass accuracy), elemental composition, and structural information through fragmentation analysis.[1] | High sensitivity, requires minimal sample, provides unambiguous molecular formula. | Does not provide detailed 3D structural information or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry. | Provides definitive structural elucidation and conformational analysis in solution. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates of a molecule in its crystalline state. | The "gold standard" for unambiguous structure determination, including absolute stereochemistry. | Requires a suitable single crystal, which can be challenging to obtain; provides a static picture of the molecule. |
| Low-Resolution Mass Spectrometry (LRMS) | Nominal molecular weight. | Fast and robust for routine analysis and reaction monitoring. | Lacks the mass accuracy to determine elemental composition or differentiate between isobaric compounds. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and simple method for functional group identification. | Provides limited structural information and is often insufficient for complete characterization on its own. |
High-Resolution Mass Spectrometry Data for a Model Compound: 2-chloro-N-phenylisonicotinamide
To illustrate the power of HRMS, the following table summarizes the expected accurate mass data for a representative 2-chloropyridine-4-carboxamide derivative, 2-chloro-N-phenylisonicotinamide.
| Ion Type | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |
| [M+H]⁺ | 233.0582 | 233.0580 | -0.86 |
| [M+Na]⁺ | 255.0401 | 255.0399 | -0.78 |
This data is illustrative and based on the reported LC-MS analysis of 2-chloro-N-phenylisonicotinamide, which confirmed the presence of the [M+H]⁺ ion at m/z 233.1.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the synthesis and HRMS analysis of a novel 2-chloropyridine-4-carboxamide.
Synthesis of a Novel 2-chloro-N-aryl-isonicotinamide
A general and efficient method for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has been reported, which can be adapted for the synthesis of the title compounds.[3]
-
Starting Materials: 2-chloropyridine-4-carbonyl chloride and a substituted aniline.
-
Reaction: The this compound is dissolved in a suitable solvent (e.g., dichloromethane). The substituted aniline and a non-nucleophilic base (e.g., triethylamine) are added dropwise at 0°C.
-
Workup: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
High-Resolution Mass Spectrometry (LC-HRMS) Analysis
This protocol is a general guideline for the analysis of small molecules and can be optimized for specific 2-chloropyridine-4-carboxamide derivatives.
-
Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. A working solution of 1 µg/mL is prepared by serial dilution.
-
Chromatographic Separation:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Ionization Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI).
-
Polarity: Positive ion mode.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 375°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 100-1000.
-
Acquisition Rate: 2 spectra/s.
-
-
Data Analysis: Data is acquired and processed using appropriate software (e.g., Agilent MassHunter). The accurate mass of the molecular ion is used to determine the elemental composition.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes. The following sections provide Graphviz diagrams for the experimental workflow and a hypothetical signaling pathway.
Experimental Workflow for HRMS Analysis
Caption: Experimental workflow for the synthesis and HRMS analysis of novel 2-chloropyridine-4-carboxamides.
Hypothetical Signaling Pathway Inhibition
Many pyridine derivatives are investigated as kinase inhibitors. This diagram illustrates a hypothetical signaling pathway where a novel 2-chloropyridine-4-carboxamide could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by a novel 2-chloropyridine-4-carboxamide.
References
A Comparative Guide to 13C NMR Shifts for Substituted Isonicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13C Nuclear Magnetic Resonance (NMR) chemical shifts for a series of substituted isonicotinamide derivatives. The data presented herein is crucial for the structural elucidation and characterization of novel compounds in medicinal chemistry and drug development, where the isonicotinamide scaffold is a key pharmacophore. This document summarizes quantitative spectral data, details the experimental methodology for data acquisition, and illustrates the structural relationships of the analyzed compounds.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shift (δ) values in parts per million (ppm) for a series of isonicotinic acid hydrazide derivatives. These compounds share a common isonicotinoyl core and differ by the substitution on the hydrazone moiety, which is formed from the reaction of isoniazid (isonicotinic acid hydrazide) with various substituted 2-hydroxyacetophenones. The data allows for a direct comparison of the electronic effects of different substituents on the carbon atoms of the pyridine ring and the hydrazide side chain.[1]
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Isonicotinic Acid Hydrazide Derivatives in CDCl₃ [1]
| Carbon Atom | Derivative 3a (R¹=R²=H) | Derivative 3b (R¹=Cl, R²=H) | Derivative 3c (R¹=Br, R²=H) | Derivative 3d (R¹=CH₃, R²=H) | Derivative 3e (R¹=OCH₃, R²=H) |
| Pyridine Ring | |||||
| C-2, C-6 | 150.71 | 150.75 | 150.76 | 150.73 | 150.73 |
| C-3, C-5 | 122.57 | 122.61 | 122.64 | 125.57 | 122.57 |
| C-4 | 140.78 | 140.61 | 140.50 | 140.74 | 140.71 |
| Side Chain | |||||
| C=O | 163.71 | 163.59 | 163.98 | 163.50 | 163.53 |
| C=N | 158.54 | 159.21 | 158.34 | 160.06 | 159.70 |
| CH₃-C=N | 14.81 | 14.95 | 15.01 | 14.86 | 15.00 |
| Substituent Phenyl Ring & Other | |||||
| C-1' | 119.45 | 120.33 | 121.20 | 119.41 | 119.83 |
| C-2' (C-OH) | 157.41 | 156.24 | 158.34 | 157.11 | 153.24 |
| C-3' | 117.51 | 118.95 | 119.75 | 117.71 | 113.57 |
| C-4' | 129.57 | 129.41 | 131.25 | 129.29 | 118.49 |
| C-5' (C-R¹) | 121.57 | 127.81 | 127.59 | 127.59 | 152.04 |
| C-6' | 132.51 | 132.11 | 127.59 | 132.78 | 118.57 |
| CH₃ (on phenyl) | - | - | - | 20.76 | - |
| OCH₃ (on phenyl) | - | - | - | - | 56.15 |
Note: The numbering of the carbon atoms for the purpose of this table is illustrated in the diagrams below.
Experimental Protocols
The experimental data cited in this guide was obtained using the following methodology.[1] Adherence to a consistent protocol is essential for ensuring the reproducibility and comparability of NMR data.
Instrumentation: NMR spectra were recorded on a Jeol ECP 400 spectrometer operating at a frequency of 400 MHz for ¹H NMR and, consequently, 100 MHz for ¹³C NMR.
Sample Preparation:
-
The substituted isonicotinamide derivative was dissolved in deuterated chloroform (CDCl₃).
-
The solution was transferred to a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard for calibrating the chemical shifts to 0.00 ppm.
¹³C NMR Data Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment was performed.
-
Solvent: Chloroform-d (CDCl₃).
-
Chemical Shifts (δ): Expressed in parts per million (ppm) relative to TMS.
Visualization of Structures and Workflows
The following diagrams illustrate the general structure of the compared isonicotinamide derivatives and a typical workflow for their synthesis and characterization.
Caption: General chemical structure of the compared derivatives.
Caption: Workflow for synthesis and 13C NMR analysis.
References
Safety Operating Guide
Personal protective equipment for handling 2-Chloropyridine-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Chloropyridine-4-carbonyl chloride (CAS No. 65287-34-5). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity. This substance is corrosive and reacts violently with water, demanding rigorous handling protocols.
Immediate Safety Information
This compound causes severe skin burns and eye damage.[1][2] It reacts violently with water, liberating toxic gas.[1][2] In case of exposure, immediate and thorough flushing with water is critical, followed by prompt medical attention.[3] All handling must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| Body Part | Required PPE | Material/Standard Specification |
| Eyes/Face | Chemical Safety Goggles and a full Face Shield | Goggles compliant with EN 166 or ANSI Z87.1. Face shield to protect against splashes. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves. Check manufacturer's breakthrough time data. |
| Body | Flame-resistant lab coat and chemical-resistant apron | Lab coat made of Nomex or equivalent. Apron providing coverage against corrosive liquids. |
| Respiratory | Air-purifying respirator with appropriate cartridges | Use a NIOSH-approved respirator with acid gas cartridges if there is a risk of inhalation. |
| Feet | Closed-toe, chemical-resistant shoes | Leather or polymeric shoes offering full coverage. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to immediate post-use.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Keep a container of a suitable quenching agent (e.g., isopropanol or dry sand) and a spill kit readily available.
-
Don all required PPE as specified in the table above.
-
-
Handling and Use:
-
Handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Use only dry glassware and equipment.
-
When transferring the liquid, use a syringe or cannula technique to minimize exposure to the atmosphere.
-
Perform all reactions in a clean, dry reaction vessel within the fume hood.
-
Keep the primary container tightly sealed when not in use.
-
-
Post-Procedure:
-
Quench any residual reagent in the reaction vessel using a safe and controlled method (see Disposal Plan).
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work area within the fume hood with a suitable solvent, followed by a detergent and water solution.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Quenching Excess Reagent:
-
Excess or unreacted this compound must be quenched before disposal.
-
A recommended method is the slow, dropwise addition of the acid chloride to a stirred, cooled (ice bath) solution of a suitable alcohol like isopropanol or ethanol.[4] This should be done in an inert atmosphere within a fume hood.
-
The resulting mixture should be stirred for a sufficient time to ensure the complete reaction.
-
-
Waste Segregation and Collection:
-
Collect the quenched solution in a designated hazardous waste container.
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag.
-
Do not mix this waste with other waste streams.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Water-Reactive).
-
Store the waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Emergency Procedures
-
Spill: In case of a spill, evacuate the immediate area.[3] Absorb the spill with a non-combustible material like dry sand or vermiculite.[3] Do not use water.[2] Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area thoroughly.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[3] Do not use water, as it will react violently with the chemical.[2]
-
Personal Contamination:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



